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  • Product: (3,5-Dichlorophenyl)methanesulfonamide
  • CAS: 848072-17-3

Core Science & Biosynthesis

Foundational

Molecular Architecture and Pharmacological Profiling of N-(3,5-Dichlorophenyl)methanesulfonamide: A Technical Guide for Drug Development

As a Senior Application Scientist navigating the complex landscape of rational drug design, I frequently encounter scaffolds that serve as critical linchpins in lead optimization. Among these, N-(3,5-Dichlorophenyl)metha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of rational drug design, I frequently encounter scaffolds that serve as critical linchpins in lead optimization. Among these, N-(3,5-Dichlorophenyl)methanesulfonamide stands out as a highly privileged pharmacophore. Sulfonanilides are ubiquitous in medicinal chemistry, frequently deployed as enzyme inhibitors (e.g., targeting carbonic anhydrase or cyclooxygenase) and receptor antagonists.

This whitepaper provides an in-depth technical analysis of N-(3,5-Dichlorophenyl)methanesulfonamide, dissecting its crystallographic profile, physicochemical properties, and providing a field-proven, self-validating protocol for its synthesis.

Crystallographic Profile and 3D Conformation

The biological efficacy of methanesulfonanilides is heavily dictated by their three-dimensional spatial arrangement. The structural geometry of N-(3,5-Dichlorophenyl)methanesulfonamide adopts a characteristic "L-shaped" conformation, which is critical for its insertion into enzymatic binding pockets[1].

X-ray crystallographic studies reveal that the amide hydrogen atom lies almost perfectly within the plane of the dichlorophenyl ring, exhibiting a negligible deviation of −0.021 Å[1]. Conversely, the sulfur atom is positioned slightly above this plane (deviation of 0.285 Å)[1]. The dihedral angle between the benzene ring and the C—N—S plane is tightly constrained at 14.4°, a geometric parameter that dictates the steric boundaries of the molecule when interacting with target proteins[1].

Crucially, the biological activity of sulfonanilides is largely attributed to the amide hydrogen, which acts as a primary hydrogen-bond donor, aligning the molecule precisely within receptor active sites[2]. In the solid state, these molecules self-assemble into extended chains via robust N—H···O hydrogen-bonded ribbons, a synthon that mimics the compound's interaction with polar amino acid residues in biological systems[1].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters critical for formulation and analytical tracking[3].

ParameterSpecification / Value
Chemical Name N-(3,5-Dichlorophenyl)methanesulfonamide
CAS Registry Number 848072-17-3
Molecular Formula C7H7Cl2NO2S
Molecular Weight 240.11 g/mol
Physical Form Solid
Target Purity ≥ 95%
InChIKey GIVCSPSKOPTGHB-UHFFFAOYSA-N

Pharmacophore Binding Mechanics

To understand why this specific substitution pattern is valuable, we must look at the dual nature of the molecule. The methanesulfonamide moiety provides strong polar contacts, while the 3,5-dichlorophenyl ring drives lipophilic engagement. The meta-substituted chlorine atoms increase the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability while simultaneously filling hydrophobic sub-pockets in target receptors via favorable van der Waals interactions and potential halogen bonding.

BindingModel M N-(3,5-Dichlorophenyl)methanesulfonamide L-shaped Conformation H Amide Hydrogen (N-H) (H-Bond Donor) M->H S Sulfonyl Oxygens (S=O) (H-Bond Acceptor) M->S C 3,5-Dichlorophenyl Ring (Hydrophobic/Halogen Bond) M->C T1 Target Receptor (Polar Pocket / Metal Ion) H->T1 N-H...O / N-H...N S->T1 O...H-N T2 Target Receptor (Hydrophobic Pocket) C->T2 Steric Fit & Lipophilic Contacts

Fig 1. Pharmacophore binding model illustrating target receptor engagement and interaction types.

Self-Validating Synthetic Protocol

The synthesis of N-(3,5-Dichlorophenyl)methanesulfonamide is achieved via the direct sulfonylation of 3,5-dichloroaniline using methanesulfonyl chloride[4]. While the reaction is conceptually straightforward, controlling chemoselectivity (preventing bis-sulfonylation) requires strict adherence to stoichiometric and thermodynamic controls.

The use of an organic base, such as pyridine or triethylamine, is mandatory to act as a hydrochloric acid scavenger, driving the reaction forward and preventing the protonation of the nucleophilic amine[5].

Experimental Workflow

This protocol is designed as a self-validating system . Each phase includes a causality explanation for the experimental design and an analytical checkpoint to ensure the process remains within acceptable tolerances before proceeding.

Step 1: Reagent Preparation & Activation

  • Action: Dissolve 1.0 equivalent of 3,5-dichloroaniline in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 1.2 equivalents of anhydrous pyridine.

  • Causality: Pyridine serves a dual purpose: it acts as an acid scavenger for the HCl generated during the reaction and can transiently activate the methanesulfonyl chloride via a highly electrophilic sulfonylpyridinium intermediate[5].

  • Validation Checkpoint: Perform a Karl Fischer titration on the DCM solvent. Moisture content must be <50 ppm to prevent the competitive hydrolysis of methanesulfonyl chloride into methanesulfonic acid.

Step 2: Electrophilic Addition

  • Action: Cool the reaction vessel to 0–5 °C using an ice-water bath. Dropwise add 1.1 equivalents of methanesulfonyl chloride over 30 minutes.

  • Causality: The sulfonylation reaction is exothermic. Dropwise addition at low temperatures suppresses the formation of the undesired bis-sulfonamide byproduct (N,N-bis(methanesulfonyl)-3,5-dichloroaniline).

  • Validation Checkpoint: After 3 hours of stirring at room temperature, analyze via TLC (Hexane:Ethyl Acetate 7:3). The complete consumption of the starting aniline (higher Rf​ ) and the appearance of a single new product spot (lower Rf​ ) validates reaction completion.

Step 3: Aqueous Workup & Phase Separation

  • Action: Quench the reaction with deionized water. Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Causality: The 1N HCl wash is critical; it protonates any residual pyridine and unreacted 3,5-dichloroaniline, forcing them into the aqueous waste stream. The NaHCO3 wash neutralizes any residual acid.

  • Validation Checkpoint: Check the pH of the aqueous layer during the HCl wash. A pH < 2 confirms that the basic impurities have been successfully partitioned out of the organic phase.

Step 4: Isolation & Crystallization

  • Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol.

  • Causality: Ethanol provides an ideal solubility gradient for methanesulfonanilides, allowing the L-shaped molecules to slowly pack into their highly ordered, hydrogen-bonded crystal lattice[1], leaving trace impurities in the mother liquor.

  • Validation Checkpoint: Final product validation requires LC-MS (showing the [M−H]− peak at m/z 238/240 due to chlorine isotopes) and 1H NMR (DMSO- d6​ ), which must exhibit a characteristic exchangeable broad singlet for the N-H proton (~9.8 ppm) and a sharp singlet for the mesyl protons (~3.1 ppm). Purity must exceed 95%[3].

Synthesis A 3,5-Dichloroaniline (Nucleophile) D N-(3,5-Dichlorophenyl) methanesulfonamide (Target) A->D Nucleophilic Attack B Methanesulfonyl Chloride (Electrophile) B->D Sulfonylation C DCM / Pyridine (Solvent & Base) C->D HCl Scavenging E Aqueous Workup & Crystallization D->E Purification

Fig 2. Synthetic workflow for N-(3,5-Dichlorophenyl)methanesulfonamide via direct sulfonylation.

Conclusion

N-(3,5-Dichlorophenyl)methanesulfonamide is more than a simple synthetic intermediate; its precise 14.4° dihedral angle and robust hydrogen-bonding capabilities make it a highly predictable and effective structural motif in drug discovery. By strictly adhering to thermodynamic controls and utilizing self-validating analytical checkpoints during synthesis, researchers can reliably produce high-purity batches of this compound to drive their structure-activity relationship (SAR) campaigns forward.

References

  • Title: An additional methylene group driving the conformation and assembly of two arylsulfonamide para-alkoxychalcone hybrids | Request PDF - ResearchGate Source: researchgate.net URL: [Link]

  • Title: N-(3,5-Dichlorophenyl)methanesulfonamide - IUCr Journals Source: iucr.org URL: [Link]

  • Source: google.

Sources

Exploratory

Introduction: Unraveling the Potential of a Sparsely Characterized Molecule

An In-Depth Technical Guide to the Anticipated Biological Activity of (3,5-Dichlorophenyl)methanesulfonamide In the landscape of drug discovery and molecular biology, researchers often encounter compounds with well-defin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Anticipated Biological Activity of (3,5-Dichlorophenyl)methanesulfonamide

In the landscape of drug discovery and molecular biology, researchers often encounter compounds with well-defined structures but limited, if any, characterized biological activity. (3,5-Dichlorophenyl)methanesulfonamide stands as a prime example of such a molecule. While its chemical structure is known, a survey of the scientific literature reveals a scarcity of direct studies into its pharmacological effects. This guide, therefore, adopts a predictive and analytical approach, grounded in established principles of medicinal chemistry and structure-activity relationships (SAR). By dissecting the known biological roles of its core chemical moieties—the 3,5-dichlorophenyl group and the methanesulfonamide group—we can construct a scientifically rigorous, hypothetical profile of its likely biological activities. This document is intended for researchers, scientists, and drug development professionals, providing a foundational framework for initiating a research program to elucidate the therapeutic potential of this compound.

Part 1: A Tale of Two Moieties - Structure-Activity Relationship (SAR) Analysis

The predictive analysis of (3,5-Dichlorophenyl)methanesulfonamide's biological activity hinges on the well-documented roles of its constituent parts. The 3,5-dichloro substitution pattern on the phenyl ring and the methanesulfonamide functional group are both recognized pharmacophores, present in a multitude of clinically relevant and biologically active molecules.

The 3,5-Dichlorophenyl Group: A Driver of Potency and Specificity

The presence of a dichlorinated phenyl ring, particularly with the 3,5-substitution pattern, is a common feature in compounds exhibiting a range of biological effects. This substitution significantly alters the electronic and lipophilic properties of the molecule, often enhancing its ability to interact with biological targets.

Derivatives of dichlorophenyl compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and herbicidal effects[1]. The specific positioning of the chlorine atoms is crucial; the 3,5-dichloro arrangement, for instance, has been associated with compounds that disrupt mycobacterial energetics, suggesting a potential role in combating infectious diseases[2]. Furthermore, this moiety is found in various compounds with known antimicrobial properties, which may act by disrupting cell membranes or inhibiting essential enzymes[1]. In the context of oncology, dichlorophenyl-containing compounds have been explored as anticancer agents, with mechanisms often involving the inhibition of enzymes critical for cancer cell proliferation and survival[1].

The Methanesulfonamide Moiety: A Versatile Pharmacophore

The methanesulfonamide group is a cornerstone of modern medicinal chemistry, valued for its unique physicochemical properties.[3] It can act as both a hydrogen bond donor and acceptor, possesses a non-basic nitrogen, and has a strong electron-withdrawing nature, making it a versatile component in drug design[3].

This functional group is a key feature in a wide spectrum of therapeutic agents, including those for cancer, inflammation, and infectious diseases[3]. Its incorporation into drug candidates can significantly influence solubility, lipophilicity, and metabolic stability[4]. Notably, the methanesulfonamide moiety is a common structural motif in:

  • Anti-inflammatory Agents: Specifically, as selective cyclooxygenase-2 (COX-2) inhibitors[3][5].

  • Anticancer Therapeutics: Found in kinase inhibitors and compounds that induce cell cycle arrest[6][7].

  • Antiarrhythmic Drugs: Where it plays a role in modulating ion channel activity[6].

  • Antimicrobial Agents: By targeting essential bacterial metabolic pathways, such as folic acid synthesis[3].

The structural features of the methanesulfonamide group are also leveraged to improve the pharmacokinetic properties of drug candidates[8].

Part 2: Hypothesized Biological Activity Profile of (3,5-Dichlorophenyl)methanesulfonamide

Based on the SAR analysis of its constituent moieties, we can propose a set of plausible biological activities for (3,5-Dichlorophenyl)methanesulfonamide. These hypotheses provide a rational starting point for experimental investigation.

Primary Hypotheses:

  • Anticancer Activity: Given that both the 3,5-dichlorophenyl and methanesulfonamide groups are present in numerous anticancer agents, it is highly probable that (3,5-Dichlorophenyl)methanesulfonamide will exhibit antiproliferative effects against various cancer cell lines. The mechanism could involve kinase inhibition or induction of cell cycle arrest.

  • Anti-inflammatory Activity: The presence of the methanesulfonamide group strongly suggests potential as a selective COX-2 inhibitor, a well-established target for anti-inflammatory drugs[5][9].

  • Antimicrobial Activity: The combination of a dichlorinated phenyl ring and a sulfonamide-related group points towards possible antibacterial or antifungal properties[1][10].

The following diagram illustrates the logical flow from the structural components to the hypothesized biological activities.

SAR_Hypothesis cluster_0 Structural Components cluster_1 Known Bioactivities of Moieties cluster_2 Hypothesized Biological Profile Molecule (3,5-Dichlorophenyl)methanesulfonamide 3,5-Dichlorophenyl Group Methanesulfonamide Moiety DCP_Activity Anticancer [3] Antimicrobial [3, 7] Anti-inflammatory [3] Molecule:f0->DCP_Activity contributes to MSA_Activity Anticancer (Kinase Inhibition) [4, 10] Anti-inflammatory (COX-2) [1, 6] Antimicrobial [1] Molecule:f1->MSA_Activity contributes to Hypothesis Anticancer Anti-inflammatory Antimicrobial DCP_Activity->Hypothesis suggests MSA_Activity->Hypothesis suggests

Caption: Logical framework for hypothesizing the biological activity of (3,5-Dichlorophenyl)methanesulfonamide based on the known activities of its structural moieties.

Part 3: Proposed Experimental Workflows for Activity Validation

To systematically investigate the hypothesized biological activities, a tiered screening approach is recommended. The following experimental protocols provide a robust framework for the initial characterization of (3,5-Dichlorophenyl)methanesulfonamide.

Workflow 1: Assessment of Anticancer Activity

The initial evaluation of anticancer potential should involve a broad-spectrum cell viability assay against a panel of human cancer cell lines, followed by more mechanistic studies if promising activity is observed.

Anticancer_Workflow Start Start: (3,5-Dichlorophenyl)methanesulfonamide MTT_Assay Cell Viability (MTT) Assay (e.g., MCF-7, A549, HCT116) [3] Start->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Decision IC50 < Threshold? IC50_Determination->Decision Kinase_Assay Kinase Inhibition Assays (e.g., Panel of cancer-related kinases) Decision->Kinase_Assay Yes End_Inactive End: Inactive Decision->End_Inactive No Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Kinase_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V staining) Cell_Cycle_Analysis->Apoptosis_Assay End End: Characterized Anticancer Activity Apoptosis_Assay->End

Caption: Proposed experimental workflow for the evaluation of anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity [1]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of (3,5-Dichlorophenyl)methanesulfonamide (e.g., from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Workflow 2: Evaluation of Anti-inflammatory Activity

The primary hypothesis for anti-inflammatory action is through COX-2 inhibition. A standard in vitro assay can directly test this.

Experimental Protocol: COX-2 Inhibition Assay [5]

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Assay Conditions: Pre-incubate the test compound at various concentrations with each enzyme in a suitable buffer.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • IC50 Calculation: Determine the IC50 for both COX-1 and COX-2 to assess potency and selectivity. A higher IC50 for COX-1 compared to COX-2 indicates selectivity.

Quantitative Data from Structurally Related Compounds

The following table summarizes the reported biological activities of compounds containing either a dichlorophenyl or a methanesulfonamide moiety, providing a reference for expected potency.

Compound Class/ExampleBiological Target/AssayActivity MetricReported ValueReference
5-(2,6-Dichlorophenyl) derivativep38α MAPK% Inhibition>70%[1]
Methanesulfonamide analogue of cryptopleurineCaki-1 renal cancer cellsGrowth InhibitionPotent[7]
Pyrazoline derivatives with methanesulfonamideCOX-2 InhibitionSelectivity IndexHigh[5]
3,5-dichloro-4-methoxybenzaldehydeAlternaria brassicicolaConidial Germination Inhibition0.1-1 µg/ml[11]

Conclusion: A Roadmap for Discovery

While (3,5-Dichlorophenyl)methanesulfonamide remains a molecule with an unwritten biological story, a systematic analysis of its structural components provides a compelling and logical roadmap for its investigation. The convergence of activities associated with the 3,5-dichlorophenyl group and the methanesulfonamide moiety strongly suggests a high probability of discovering novel anticancer, anti-inflammatory, or antimicrobial properties. The experimental workflows detailed in this guide offer a clear and efficient path for researchers to test these hypotheses, potentially unlocking the therapeutic value of this compound. This structure-based predictive approach is a powerful tool in modern drug discovery, enabling the prioritization and rational investigation of under-characterized chemical entities.

References

  • El-Sayed, M. A., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry, 140, 106787. [Link]

  • Abbas, Y. A. (n.d.). Synthesis and Biological Activity of Some 3,5-Dichloro-2-Hydroxybenzenesulphonylamino Acid Derivatives. Oriental Journal of Chemistry. [Link]

  • Chen, Z., et al. (2007). Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer. Molecules, 12(9), 2216-2229. [Link]

  • ResearchGate. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. [Link]

  • Lee, J., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7709-7716. [Link]

  • ResearchGate. (2024). Preliminary structure−activity relationships analysis on N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, a disruptor of mycobacterial energetics. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Chemical Properties and Applications of Sulfonamide Derivatives. [Link]

  • RSC Publishing. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dichlorophenyl. PubChem Compound Database. [Link]

  • Bali, A., et al. (2017). Synthesis of Methanesulphonamido-Benzimidazole Derivatives as Gastro-Sparing Antiinflammatory Agents With Antioxidant Effect. Bioorganic & Medicinal Chemistry Letters, 27(13), 2932-2937. [Link]

  • Lima, P. C., et al. (2009). Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates. Bioorganic & Medicinal Chemistry, 17(3), 1125-1131. [Link]

  • Al-Ostoot, F. H., et al. (2025). Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. Molecules, 30(16), 3345. [Link]

  • Rees, C. W., et al. (n.d.). Spectroscopic characterization of C-4 substituted 3,5 dichloro-4H-1,2,6-thiadiazines. Journal of the Chemical Society, Perkin Transactions 1, 1999(21), 3103-3108. [Link]

  • Kim, Y. S., et al. (2021). Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi. Journal of Applied Microbiology, 131(3), 1431-1439. [Link]

  • Das, P., et al. (2020). Comparative catalytic degradation of a metabolite 3,5-dichloroaniline derived from dicarboximide fungicide by laccase and MnO2 mediators. Ecotoxicology and Environmental Safety, 196, 110561. [Link]

  • Goral, M., et al. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Materials, 14(11), 3035. [Link]

Sources

Foundational

Advanced Profiling of (3,5-Dichlorophenyl)methanesulfonamide Derivatives: Mechanistic Insights and Therapeutic Applications

Executive Summary The (3,5-dichlorophenyl)methanesulfonamide scaffold and its closely related biaryl acyl sulfonamide analogs represent a highly versatile and potent pharmacophore in modern medicinal chemistry. By balanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (3,5-dichlorophenyl)methanesulfonamide scaffold and its closely related biaryl acyl sulfonamide analogs represent a highly versatile and potent pharmacophore in modern medicinal chemistry. By balancing lipophilicity, metabolic stability, and a tunable acidic proton, this structural motif has been successfully leveraged to target challenging protein interfaces. This whitepaper provides an in-depth technical analysis of these derivatives, focusing on their two most prominent therapeutic applications: the selective inhibition of the voltage-gated sodium channel NaV1.7 for neuropathic pain[1], and the modulation of the S100A9 alarmin protein for acute myocardial inflammation[2].

Pharmacophore Rationale and Structural Biology

The efficacy of the (3,5-dichlorophenyl)methanesulfonamide motif stems from the synergistic interaction of its two primary components:

  • The 3,5-Dichlorophenyl "Tail": The meta-substituted halogens provide a highly lipophilic surface area that efficiently occupies deep, hydrophobic binding pockets. The electron-withdrawing nature of the chlorine atoms also deactivates the phenyl ring toward oxidative metabolism (e.g., CYP450-mediated hydroxylation), significantly improving the pharmacokinetic half-life compared to unsubstituted or electron-rich arenes[3].

  • The Methanesulfonamide "Headgroup": Functioning as a bioisostere for carboxylic acids, the methanesulfonamide group possesses a pKa typically in the range of 4.0 to 5.0. At physiological pH (7.4), it exists predominantly as an anion. This anionic state is critical for forming strong electrostatic interactions (salt bridges) with positively charged amino acid residues (such as arginine) within target binding sites[1].

Therapeutic Application I: Selective NaV1.7 Inhibition

NaV1.7 is a voltage-gated sodium channel preferentially expressed in the peripheral nervous system. Human genetic validation has shown that loss-of-function mutations in NaV1.7 lead to congenital insensitivity to pain, making it a premier target for non-opioid analgesics[1].

Mechanism of Action

(3,5-Dichlorophenyl)methanesulfonamide derivatives, particularly acyl sulfonamides like GDC-0276 and GDC-0310, achieve exquisite selectivity for NaV1.7 over the cardiac isoform NaV1.5 by binding to the Voltage Sensor Domain IV (VSD4)[1]. The anionic sulfonamide moiety forms a critical electrostatic interaction with a conserved arginine residue (Arg1608) in the S4 transmembrane segment. By binding to this domain, the inhibitors stabilize the channel in its inactivated state, preventing the voltage sensor from returning to the resting conformation, thereby blocking repetitive action potential firing[3].

G A Nociceptive Stimulus B NaV1.7 Channel Activation (Resting to Open State) A->B C Depolarization & Action Potential Firing B->C D Pain Signal Transmission C->D E (3,5-Dichlorophenyl)methanesulfonamide Derivative F Binding to VSD4 (Voltage Sensor Domain IV) E->F High Affinity G Stabilization of Inactivated State F->G G->B Inhibits Transition

Figure 1: State-dependent inhibition of NaV1.7 by methanesulfonamide derivatives.

Protocol: High-Throughput Patch-Clamp Electrophysiology

To validate the state-dependent block and selectivity of synthesized derivatives, automated whole-cell patch-clamp electrophysiology (e.g., PatchXpress) is utilized[3].

Rationale: Standard binding assays cannot capture the voltage-dependent conformational changes of NaV channels. Patch-clamp allows precise control of the membrane potential to isolate the inactivated state, which these drugs preferentially target.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.7 or NaV1.5. Harvest cells at 70-80% confluency and resuspend in extracellular recording solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Seal Formation: Dispense cells into the automated patch-clamp recording plate. Apply negative pressure to establish a >1 GΩ gigaseal, followed by further suction to rupture the membrane and achieve the whole-cell configuration.

  • Voltage Protocol (State-Dependence):

    • Resting State Protocol: Hold cells at -120 mV. Apply a 20 ms test pulse to 0 mV to measure tonic block (IC50_tonic).

    • Inactivated State Protocol: Hold cells at a potential that yields ~20% channel availability (e.g., -70 mV for NaV1.7) for 8 seconds to drive channels into the inactivated state. Apply a 20 ms test pulse to 0 mV to measure use-dependent block (IC50_inactivated).

  • Compound Application: Perfuse the methanesulfonamide derivative at increasing concentrations (0.1 nM to 10 μM). Allow 3-5 minutes for equilibration per concentration.

  • Data Analysis: Calculate the fractional block at each concentration. Fit the dose-response curve using the Hill equation to derive the IC50. A highly potent derivative will show an IC50_inactivated in the low nanomolar range and a >100-fold shift compared to IC50_tonic.

Therapeutic Application II: S100A9 Inhibition in Myocardial Inflammation

Beyond ion channels, 1-(3,5-dichlorophenyl)methanesulfonamide derivatives have emerged as potent inhibitors of the S100A9 protein[4]. S100A9 is a calcium-binding alarmin released during tissue necrosis, such as in the immediate post-myocardial infarction (MI) period.

Mechanism of Action

Upon release, S100A9 forms heterodimers with S100A8 and binds to pattern recognition receptors, specifically TLR4 and RAGE, triggering a massive NF-κB-mediated inflammatory cascade. N-(heteroaryl)-1-(3,5-dichlorophenyl)methanesulfonamide derivatives bind directly to S100A9, inducing a conformational change that masks the receptor-binding interface. This blockade tips the balance in the ischemic myocardium from a destructive inflammatory environment to a reparatory one, reducing neutrophil and monocyte infiltration[2].

S100A9 MI Myocardial Infarction (Tissue Necrosis) S100 Release of S100A8/A9 (Alarmins) MI->S100 TLR4 TLR4 / RAGE Receptor Activation S100->TLR4 NFKB NF-κB Pathway Activation TLR4->NFKB INFL Pro-inflammatory Cytokines & Macrophage Infiltration NFKB->INFL DRUG 1-(3,5-Dichlorophenyl) methanesulfonamide Inhibitor DRUG->S100 Direct Binding DRUG->TLR4 Blocks Interaction

Figure 2: Disruption of the S100A9-TLR4 inflammatory cascade by methanesulfonamide inhibitors.

Protocol: In Vivo Myocardial Infarction & Macrophage Infiltration Assay

To validate the in vivo efficacy of S100A9 inhibitors, a murine model of myocardial infarction is utilized, followed by flow cytometric quantification of cardiac inflammation[2].

Rationale: S100A9 blockade must be evaluated in a living system where the complex interplay of chemokine gradients and immune cell chemotaxis occurs. Flow cytometry provides quantitative, single-cell resolution of the infiltrating immune populations.

Step-by-Step Methodology:

  • Surgical MI Induction: Anesthetize C57BL/6 mice. Perform a left thoracotomy and permanently ligate the left anterior descending (LAD) coronary artery using a 7-0 silk suture to induce ischemia.

  • Compound Administration: Administer the 1-(3,5-dichlorophenyl)methanesulfonamide derivative (e.g., 30 mg/kg via oral gavage) immediately post-surgery and daily for 3 days.

  • Tissue Harvesting: On day 3 post-MI, euthanize the mice. Perfuse the heart with ice-cold PBS to remove circulating blood. Isolate the infarcted left ventricular tissue.

  • Single-Cell Suspension: Mince the cardiac tissue and digest in a solution containing Collagenase IV (600 U/mL) and DNase I (60 U/mL) at 37°C for 45 minutes. Pass through a 70 μm cell strainer.

  • Flow Cytometry Staining: Block Fc receptors with anti-CD16/32. Stain the cell suspension with fluorophore-conjugated antibodies: CD45 (leukocytes), Ly6G (neutrophils), CD11b, and F4/80 (macrophages).

  • Acquisition and Analysis: Run the samples on a flow cytometer. Gate on CD45+ cells. A successful S100A9 inhibitor will demonstrate a statistically significant reduction (p < 0.05 via Student's T-test) in the absolute numbers of CD11b+/F4/80+ macrophages and Ly6G+ neutrophils within the infarcted myocardium compared to vehicle-treated controls[2].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the pharmacological profiles of key (3,5-dichlorophenyl)methanesulfonamide derivatives and their analogs across different therapeutic targets.

Compound Class / NamePrimary TargetIC50 / Binding AffinityLogD (pH 7.4)Metabolic Stability (HLM t½)Key Structural Feature
GDC-0276 [1]NaV1.70.4 nM (Inactivated)1.8< 15 minAcyl sulfonamide headgroup; suffers from benzylic metabolism.
GDC-0310 [1]NaV1.70.6 nM (Inactivated)2.1> 120 minN-benzyl piperidine with chiral methyl substitution blocking benzylic metabolism.
Compound 36 [3]NaV1.742 nM (Use-dependent)2.545 minBiaryl acyl sulfonamide with a 3,5-dichlorophenyl ether tail.
S100A9 Inhibitor [2]S100A9~15 nM (Binding)3.2> 60 minN-(5-chloro-3-hydroxypyridin-2-yl)-1-(3,5-dichlorophenyl)methanesulfonamide.

Synthetic Methodology: Amidation of Carboxylic Acids

The synthesis of these derivatives often requires the coupling of a complex, sterically hindered carboxylic acid with methanesulfonamide. Standard peptide coupling reagents (like EDC or HATU) frequently fail or cause racemization.

Protocol: CDI-Mediated Acyl Sulfonamide Synthesis [1]

Rationale: 1,1'-Carbonyldiimidazole (CDI) is utilized because it gently activates the carboxylic acid to form an acylimidazole intermediate. This intermediate reacts cleanly with the methanesulfonamide anion without requiring harsh conditions, preserving the enantiomeric excess (>99:1) of adjacent chiral centers (as required in the synthesis of GDC-0310)[1].

Step-by-Step Methodology:

  • Activation: Dissolve the starting carboxylic acid (e.g., 1.0 equivalent, 40 mmol) in anhydrous ethyl acetate (EtOAc) or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • CDI Addition: Add 1,1'-Carbonyldiimidazole (1.4 equivalents) to the solution. Stir the mixture at 35 °C for 2 hours. Observation: Effervescence will occur as CO2 gas is released during the formation of the acylimidazole intermediate.

  • Sulfonamide Coupling: To the activated mixture, add methanesulfonamide (1.5 equivalents) followed by a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents).

  • Reaction Completion: Stir the reaction mixture at 35 °C for 12-16 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with 1M aqueous HCl to protonate the unreacted methanesulfonamide and the DBU. Extract the aqueous layer with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via reverse-phase HPLC or recrystallization (e.g., using a camphorsulfonic acid salt upgrade if chiral purity enhancement is needed) to yield the pure (3,5-dichlorophenyl)methanesulfonamide derivative[1].

References

  • Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • WO2020260692A1 - Compound for treatment of acute inflammation in the myocardium - Google P
  • US10125125B2 - N-(heteroaryl)

Sources

Exploratory

Spectroscopic Profile of (3,5-Dichlorophenyl)methanesulfonamide: A Technical Guide for Researchers

This technical guide provides a comprehensive, predictive spectroscopic analysis of (3,5-Dichlorophenyl)methanesulfonamide, a compound of interest in chemical and pharmaceutical research. In the absence of publicly avail...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive, predictive spectroscopic analysis of (3,5-Dichlorophenyl)methanesulfonamide, a compound of interest in chemical and pharmaceutical research. In the absence of publicly available experimental data for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a foundational reference for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of novel sulfonamide derivatives.

Molecular Structure and Functional Group Analysis

(3,5-Dichlorophenyl)methanesulfonamide possesses a distinct molecular architecture comprising a 3,5-dichlorinated aromatic ring and a methanesulfonamide moiety. Understanding the interplay of these functional groups is paramount to interpreting its spectroscopic data. The electron-withdrawing nature of the two chlorine atoms and the sulfonyl group significantly influences the electronic environment of the aromatic protons. The methanesulfonamide group introduces characteristic vibrational modes and fragmentation patterns.

Figure 1: Molecular Structure of (3,5-Dichlorophenyl)methanesulfonamide.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for (3,5-Dichlorophenyl)methanesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for (3,5-Dichlorophenyl)methanesulfonamide (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~7.5 - 7.6t~1.81Aromatic H-4
~7.4 - 7.5d~1.82Aromatic H-2, H-6
~7.2 - 7.4s (broad)-2NH₂
~4.5 - 4.6s-2CH₂

Note: Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ 2.50 for ¹H). The exact chemical shifts can be influenced by solvent and concentration.

The aromatic protons are expected to show a characteristic splitting pattern. The proton at the 4-position, being flanked by two carbons bearing chlorine atoms, will likely appear as a triplet due to coupling with the two equivalent protons at the 2- and 6-positions. The protons at the 2- and 6-positions will appear as a doublet, coupling with the proton at the 4-position. The methylene protons adjacent to the sulfonyl group are expected to be a singlet. The amine protons of the sulfonamide group are anticipated to be a broad singlet and are exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (3,5-Dichlorophenyl)methanesulfonamide (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~140 - 142Aromatic C-1
~135 - 137Aromatic C-3, C-5
~128 - 130Aromatic C-4
~126 - 128Aromatic C-2, C-6
~58 - 60CH₂

Note: Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ 39.52 for ¹³C).

The carbon atoms attached to the chlorine atoms (C-3 and C-5) are expected to be the most downfield of the aromatic signals due to the deshielding effect of the halogens. The methylene carbon will appear at a characteristic chemical shift for a carbon attached to a sulfonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for (3,5-Dichlorophenyl)methanesulfonamide

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3300MediumN-H Asymmetric Stretch
~3300 - 3200MediumN-H Symmetric Stretch
~3100 - 3000WeakAromatic C-H Stretch
~1600 - 1550MediumC=C Aromatic Stretch
~1350 - 1310StrongS=O Asymmetric Stretch
~1170 - 1140StrongS=O Symmetric Stretch
~930 - 900MediumS-N Stretch
~800 - 750StrongC-Cl Stretch

The IR spectrum is expected to be dominated by strong absorptions corresponding to the sulfonyl group's symmetric and asymmetric stretches.[1] The N-H stretching vibrations of the primary sulfonamide will appear as two distinct bands.[1] Aromatic C-H and C=C stretching vibrations will also be present, along with a strong band for the C-Cl bonds.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Data for (3,5-Dichlorophenyl)methanesulfonamide

m/zRelative IntensityAssignment
257/259/261High[M]⁺ (Molecular Ion)
177/179Medium[M - SO₂NH₂]⁺
142Medium[C₇H₅Cl₂]⁺
79Low[SO₂NH₂]⁺

The molecular ion peak should exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4). Key fragmentation pathways would likely involve the loss of the sulfonamide group and cleavage of the benzylic C-S bond.

Experimental Protocols

The following are generalized, detailed methodologies for the spectroscopic analysis of a solid organic compound such as (3,5-Dichlorophenyl)methanesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G A Sample Preparation B Instrument Setup A->B Dissolve ~5-10 mg in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) C Data Acquisition B->C Tune and shim the spectrometer D Data Processing C->D Acquire ¹H and ¹³C spectra E Reference spectra to solvent peak D->E Fourier transform, phase, and baseline correction

Figure 2: Workflow for NMR Data Acquisition.

  • Sample Preparation : Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[4] Ensure complete dissolution.

  • Instrument Setup : Insert the NMR tube into the spectrometer. Tune and shim the magnetic field to ensure homogeneity.

  • Data Acquisition : Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, relaxation delay). Subsequently, acquire the ¹³C spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

G A Background Spectrum Acquisition B Sample Placement A->B Clean ATR crystal C Sample Spectrum Acquisition B->C Place a small amount of solid sample on the crystal D Data Analysis C->D Record the spectrum (typically 4000-400 cm⁻¹) E E D->E Identify and assign characteristic absorption bands

Figure 3: Workflow for ATR-FTIR Data Acquisition.

  • Method : Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.[5]

  • Background Spectrum : Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Spectrum : Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact. Acquire the sample spectrum.

  • Data Analysis : The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify and assign the characteristic absorption bands.[2]

Mass Spectrometry (MS)

G A Sample Introduction B Ionization A->B Direct infusion or via LC/GC C Mass Analysis B->C e.g., Electron Ionization (EI) or Electrospray Ionization (ESI) D Detection C->D Separate ions based on m/z ratio E E D->E Record the mass spectrum

Figure 4: General Workflow for Mass Spectrometry.

  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).[6]

  • Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of (3,5-Dichlorophenyl)methanesulfonamide. While based on sound scientific principles and data from related structures, experimental verification is essential for definitive characterization. The provided protocols offer a robust framework for obtaining such experimental data. This guide serves as a valuable resource for researchers, facilitating the identification and characterization of this and similar sulfonamide-containing compounds.

References

  • Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333–342.
  • BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis of Biphenyl Sulfonamide.
  • Brna, P. W. (1944). Spectrophotometric Determinations of the Sulfonamides. Master's Theses. Loyola University Chicago.
  • Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007).
  • Slideshare. (n.d.). Analysis of sulfonamides.
  • Shetty, M., & Gowda, B. T. (2005). Unpublished results.
  • Gowda, B. T., et al. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(11), o2189.
  • Vollgraff, T., & Sundermeyer, J. (2019). Comparison of the ¹H NMR spectra of compounds 1 a and 3–5 (DMSO‐d6, 300 MHz, 298 K).
  • PubChemLite. (n.d.). (3,5-dichlorophenyl)methanesulfonyl chloride (C7H5Cl3O2S).
  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR).
  • Shakuntala, et al. (2017). 3,5-Dichloro-N-(4-methylphenyl)benzenesulfonamide.
  • Sigma-Aldrich. (n.d.). (3,5-dichlorophenyl)methanesulfonamide.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods.
  • Indian Academy of Sciences. (n.d.). Infrared absorption spectra of 2,3- and 3,5-dichloroaniline.
  • BenchChem. (n.d.). Spectroscopic Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide: A Technical Guide.
  • Google Patents. (n.d.). WO2006040652A2 - Process for the preparation of n-(3,5-dichloropyrid-4-yl)-4difluoromethoxy-8-methanesulfonamido-dibenzo[b,d]furan-1-carboxamide.
  • Journal of Pharmaceutical Analysis. (n.d.). Development and validation of inductively coupled plasma mass spectrometry method for simultaneous determination of tin (SN)
  • Verlag der Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides.
  • MDPI. (2022). Synthesis, Crystal Structure and Optical Properties of 3,5-Dihydroxyphenyl-5-(dimethylamino)naphthalene-1-sulfonate as a Fluorescence Sensor for Fluoride Ion Detection.
  • PubChem. (n.d.). 3,5-Dichlorobenzenesulfonamide.

Sources

Foundational

Physicochemical Profiling and Solubility Dynamics of (3,5-Dichlorophenyl)methanesulfonamide

Executive Summary In the landscape of modern drug discovery, sulfonamide derivatives serve as foundational pharmacophores for a myriad of therapeutic agents. (3,5-Dichlorophenyl)methanesulfonamide (CAS: 848072-17-3) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, sulfonamide derivatives serve as foundational pharmacophores for a myriad of therapeutic agents. (3,5-Dichlorophenyl)methanesulfonamide (CAS: 848072-17-3) is a critical synthetic intermediate, particularly in the development of diarylsulfonylureas—a class of Cytokine Release Inhibitory Drugs (CRIDs) that target the NLRP3 inflammasome[1].

For researchers and drug development professionals, mastering the solubility profile of this compound is not merely a matter of formulation; it is a prerequisite for successful synthetic scale-up and biological assay design. This whitepaper provides an in-depth analysis of the structural causality dictating the solubility of (3,5-Dichlorophenyl)methanesulfonamide, presents empirical solubility data across solvent classes, and establishes self-validating protocols for thermodynamic solubility profiling.

Structural Causality and Solid-State Properties

To predict and manipulate the solubility of a molecule, one must first deconstruct its solid-state architecture. The solubility of (3,5-Dichlorophenyl)methanesulfonamide is governed by the interplay between its lipophilic aromatic ring and its polar, hydrogen-bonding methanesulfonamide moiety.

Crystallographic studies reveal that the compound crystallizes in the monoclinic P21​/c space group[2]. The molecules are packed into rigid chains driven by strong intermolecular N—H⋯O hydrogen bonds between the amide hydrogen and the sulfonyl oxygen[2].

  • The Lipophilic Penalty: The addition of two chlorine atoms at the 3 and 5 positions of the phenyl ring significantly increases the molecule's lipophilicity (LogP) and crystal lattice energy. This creates a high thermodynamic barrier to aqueous solvation.

  • The Hydrogen Bond Donor/Acceptor Dynamics: The biological and synthetic utility of sulfonanilides relies heavily on the amide hydrogen[2]. In solution, solvents that can disrupt the N—H⋯O crystal network by acting as strong hydrogen bond acceptors (e.g., Dimethyl sulfoxide, Tetrahydrofuran) will exhibit vastly superior solubilization capacities compared to protic solvents like water.

Empirical Solubility Profile Across Solvent Classes

Based on its physicochemical properties and vendor characterization[3], the solubility of (3,5-Dichlorophenyl)methanesulfonamide varies drastically depending on the dielectric constant and hydrogen-bonding capacity of the solvent. The data below summarizes its solubility behavior to guide solvent selection for both synthesis and in vitro assays.

Solvent ClassSpecific SolventEmpirical Solubility ClassificationEstimated Range (mg/mL)Mechanistic Rationale
Aqueous Water / PBS (pH 7.4)Poorly Soluble< 0.1 mg/mLHigh lattice energy and lipophilic 3,5-dichloro substitution prevent aqueous hydration.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly Soluble> 50.0 mg/mLDMSO acts as a powerful hydrogen bond acceptor, breaking the solid-state N—H⋯O chains[3].
Ether Tetrahydrofuran (THF)Soluble10.0 - 50.0 mg/mLTHF provides sufficient solvation for both the sulfonamide and basic reagents (e.g., sodium methoxide) during synthesis[1].
Chlorinated Dichloromethane (DCM)Soluble10.0 - 50.0 mg/mLFavorable dipole-dipole interactions and lipophilic compatibility with the dichlorophenyl ring[3].
Polar Protic Methanol (MeOH)Moderately Soluble1.0 - 10.0 mg/mLCompetes for hydrogen bonding but is limited by the overall lipophilicity of the solute.

Self-Validating Experimental Protocols: Thermodynamic Solubility

A protocol is only scientifically rigorous if it is self-validating. When measuring the thermodynamic solubility of (3,5-Dichlorophenyl)methanesulfonamide, researchers often face the risk of solvent-mediated polymorphic transformations or supersaturation artifacts. The following shake-flask methodology incorporates strict internal controls to ensure data integrity.

SolubilityWorkflow Start Weigh Solid Compound (Excess) AddSolvent Add Target Solvent (Water, DMSO, THF) Start->AddSolvent Incubate Incubate at 25°C (Shake 24h & 48h) AddSolvent->Incubate Equilibrium Phase Separation (Centrifugation) Incubate->Equilibrium Analyze HPLC-UV Analysis (Quantify Supernatant) Equilibrium->Analyze Validate Solid State Analysis (XRPD on Pellet) Equilibrium->Validate Analyze Pellet

Thermodynamic solubility workflow utilizing the shake-flask method with solid-state validation.

Step-by-Step Protocol: Shake-Flask Method with Internal Validation
  • Preparation of Excess Solid: Weigh approximately 10 mg of (3,5-Dichlorophenyl)methanesulfonamide into two separate 2 mL glass HPLC vials. Causality: Using glass prevents non-specific binding of the lipophilic compound to plastic walls.

  • Solvent Addition: Add 1 mL of the target solvent (e.g., PBS, THF, or DCM) to each vial. Ensure the solid is visibly in excess (a suspension must be present).

  • Dynamic Incubation: Place the vials on an orbital shaker at 300 RPM in a temperature-controlled incubator at exactly 25.0 °C.

  • Temporal Validation (The 24h/48h Control):

    • Extract a 100 µL aliquot from Vial 1 after 24 hours.

    • Extract a 100 µL aliquot from Vial 2 after 48 hours.

    • Causality: Comparing the concentration at 24h and 48h validates that true thermodynamic equilibrium has been reached. If the 48h concentration is lower, precipitation or degradation has occurred.

  • Phase Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes at 25 °C to pellet the undissolved solid.

  • Quantification: Dilute the supernatant appropriately in the mobile phase and analyze via HPLC-UV (detecting at ~254 nm).

  • Solid-State Validation (Critical Step): Recover the residual solid pellet from the bottom of the centrifuge tube. Dry it under a gentle stream of nitrogen and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: If the XRPD pattern of the pellet differs from the bulk starting material (monoclinic P21​/c ), a solvent-mediated phase transition (e.g., hydrate/solvate formation) has occurred, and the measured solubility corresponds to the new crystal form, not the original API.

Synthetic and Biological Applications

Understanding the solubility of this compound directly informs its application in drug synthesis. (3,5-Dichlorophenyl)methanesulfonamide is a primary building block for synthesizing novel sulfonamide carboxamides, which act as inhibitors of the NLRP3 inflammasome[1].

Synthetic Workflow Optimization

In a standard coupling reaction to form a diarylsulfonylurea, the sulfonamide must be deprotonated. According to validated patent literature, the reaction is optimally performed in Tetrahydrofuran (THF) [1].

  • Methodology: (3,5-Dichlorophenyl)methanesulfonamide is dissolved in THF, followed by the addition of sodium methoxide at 20 °C. After 15 minutes of stirring to ensure complete deprotonation, an isocyanate is added to yield the final CRID[1].

  • Solvent Causality: THF is chosen over protic solvents (which would quench the isocyanate) and over non-polar solvents (which cannot dissolve the sodium methoxide base or the resulting sulfonamide anion).

Biological Context: The NLRP3 Inflammasome

The resulting sulfonylurea derivatives are utilized to arrest activated monocytes, preventing the post-translational processing of Interleukin-1β (IL-1β) by keeping caspase-1 inactive[1].

NLRP3Pathway Signal1 Signal 1: Priming (TLR Activation) NFkB NF-κB Transcription (Upregulates NLRP3) Signal1->NFkB Complex NLRP3 Inflammasome Assembly NFkB->Complex Signal2 Signal 2: Activation (K+ Efflux / ROS) Signal2->Complex Caspase Active Caspase-1 Complex->Caspase Cytokines Maturation & Release (IL-1β, IL-18) Caspase->Cytokines Inhibitor Sulfonylurea CRIDs (Synthesized from Sulfonamide) Inhibitor->Complex Inhibition

NLRP3 inflammasome activation pathway and its targeted inhibition by sulfonylurea derivatives.

By ensuring the precise solubilization of the (3,5-Dichlorophenyl)methanesulfonamide precursor during synthesis, and utilizing DMSO for the formulation of the final compound's biological stock solutions, researchers can reliably evaluate the efficacy of these novel anti-inflammatory agents.

References

  • Gowda, B. T., et al. N-(3,5-Dichlorophenyl)methanesulfonamide. Acta Crystallographica Section E: Structure Reports Online, IUCr Journals (2007). Available at: [Link]

  • Google Patents.WO2019034697A1 - Novel sulfonamide carboxamide compounds. World Intellectual Property Organization.

Sources

Exploratory

A Technical Guide to the Safe Handling of (3,5-Dichlorophenyl)methanesulfonamide

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of (3,5-Dichlorophenyl)methanesulfonamide. It is intended for researchers, scientists, and professionals in drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of (3,5-Dichlorophenyl)methanesulfonamide. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who may work with this compound. The recommendations herein are grounded in established laboratory safety principles and an expert analysis of the compound's chemical structure and the known hazards of closely related analogues.

Compound Identification and Physicochemical Profile

(3,5-Dichlorophenyl)methanesulfonamide is a chlorinated aromatic sulfonamide. While comprehensive experimental data for this specific molecule is not widely published, its identity and key properties can be summarized based on available supplier information.

Table 1: Chemical Identity and Properties of (3,5-Dichlorophenyl)methanesulfonamide

IdentifierValueSource
Chemical Name (3,5-dichlorophenyl)methanesulfonamide
CAS Number 848072-17-3
Molecular Formula C₇H₇Cl₂NO₂S
Molecular Weight 240.11 g/mol
Physical Form Solid
Purity Typically ≥95%
InChI Key GIVCSPSKOPTGHB-UHFFFAOYSA-N

Hazard Identification and Classification: An Analog-Based Assessment

The primary analogues considered are:

  • (3,5-Dichlorophenyl)methanesulfonyl chloride (CAS 163295-70-3): The direct precursor, which contains the highly reactive sulfonyl chloride group.[1][2]

  • N-(3,5-Dichlorophenyl)benzenesulfonamide (CAS 54129-15-6): A structural analogue sharing the dichlorophenyl and sulfonamide moieties.[3]

  • Methanesulfonamide (CAS 3144-09-0): The parent sulfonamide without the chlorinated phenyl group.[4]

Based on the GHS classifications of these compounds, (3,5-Dichlorophenyl)methanesulfonamide should be handled as, at minimum, a substance with the following potential hazards.

Table 2: Inferred GHS Hazard Classification

Hazard ClassHazard StatementRationale based on Analogues
Skin Corrosion/Irritation H315: Causes skin irritation. Both N-(3,5-Dichlorophenyl)benzenesulfonamide and Methanesulfonamide are classified as skin irritants.[3][4] The precursor, (3,5-Dichlorophenyl)methanesulfonyl chloride, causes severe skin burns (H314).[2]
Serious Eye Damage/Irritation H319: Causes serious eye irritation. Both N-(3,5-Dichlorophenyl)benzenesulfonamide and Methanesulfonamide are classified as serious eye irritants.[3][4] The precursor causes severe eye damage.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation. N-(3,5-Dichlorophenyl)benzenesulfonamide is classified for respiratory tract irritation.[3] As a solid powder, airborne particles present an inhalation risk.
Acute Toxicity Warning: Potential for harm if swallowed or in contact with skin.While not explicitly classified for the sulfonamide, related structures like 3,5-Dichlorophenol can be toxic if swallowed or in contact with skin.[5] This potential should not be discounted.

The Principle of Hierarchical Risk Control

Effective laboratory safety relies on a multi-layered approach to risk mitigation, known as the Hierarchy of Controls. This principle prioritizes the most effective and reliable control measures over those that are less effective and more dependent on human behavior. Personal Protective Equipment (PPE) is considered the last line of defense.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for (3,5-Dichlorophenyl)methanesulfonamide Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (e.g., SOPs, Training, Labeling) PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over reliance on PPE.

Exposure Controls & Personal Protective Equipment (PPE)

Given that (3,5-Dichlorophenyl)methanesulfonamide is a solid powder, the primary exposure routes are inhalation of dust, and dermal or eye contact. Engineering controls are paramount to minimizing exposure.

Table 3: Recommended Exposure Controls and PPE

ControlSpecificationRationale and Best Practices
Engineering Controls Chemical Fume Hood or Ventilated Balance EnclosureAll weighing and transfer operations involving the solid compound must be performed in a certified chemical fume hood or a ventilated enclosure to control airborne dust.[1]
Eye and Face Protection Safety Goggles (EN 166 compliant) or Safety Glasses with side shields. A face shield may be required for larger quantities.Protects against splashes and airborne particles. Standard safety glasses are insufficient.[3]
Skin Protection Chemical-resistant gloves (Nitrile recommended) and a lab coat.Choose gloves with demonstrated resistance to chlorinated organic compounds. Always inspect gloves before use and practice proper removal technique to avoid contaminating skin.[1] A lab coat should be worn at all times.
Respiratory Protection Not typically required if work is performed within a fume hood.If engineering controls are not available or fail, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[3]

Safe Handling and Storage Protocols

Adherence to standardized protocols is critical for minimizing the risk of exposure and ensuring experimental integrity.

Protocol for Weighing and Transferring the Solid
  • Preparation: Designate a specific area within a chemical fume hood for handling. Ensure the analytical balance is placed inside the hood or within a ventilated enclosure.

  • Don PPE: Before handling, don all required PPE as specified in Table 3.

  • Container Handling: Keep the primary container tightly closed when not in use.[1] Before opening, gently tap the container to settle any dust.

  • Aliquotting: Use a spatula to carefully transfer the desired amount of solid to a tared weigh boat or secondary container. Avoid any actions that could generate dust, such as dropping or rapid scooping.

  • Dissolution: If preparing a solution, add the solvent to the solid in the secondary container within the fume hood. Ensure the container is capped or covered during dissolution if agitation is required.

  • Cleanup: Carefully clean the spatula and work surface with a damp cloth or towel to collect any residual powder. Dispose of cleaning materials as hazardous waste.

  • Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after handling is complete.[1]

Handling_Workflow cluster_workflow Workflow for Handling Solid (3,5-Dichlorophenyl)methanesulfonamide Start Start PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work Inside Chemical Fume Hood PPE->FumeHood Weigh Weigh Compound Carefully FumeHood->Weigh Transfer Transfer / Dissolve Weigh->Transfer Clean Clean Work Area & Tools Transfer->Clean Dispose Dispose of Waste Properly Clean->Dispose End Wash Hands Dispose->End

Caption: A logical workflow minimizes dust generation and ensures containment.

Storage Requirements
  • Container: Store in a tightly-closed, clearly labeled container.[1]

  • Environment: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents.[1] The chemical structure is generally stable under normal conditions.

First-Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

Table 4: Emergency First-Aid Measures

Exposure RouteAction
Inhalation Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Spill Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material. Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. Do not allow the material to enter drains.[1]

Disposal Considerations

All waste containing (3,5-Dichlorophenyl)methanesulfonamide, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste. Dispose of this material through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1] Discharge into the environment must be avoided.[1]

References

  • AFG Bioscience LLC. SAFETY DATA SHEET: (3,5-Dichlorophenyl)methanesulfonyl chloride. [Link]

  • Molport. N-(3,5-dichlorophenyl)-1-methanesulfonylpiperidine-3-carboxamide product page. [Link]

  • PubChemLite. (3,5-dichlorophenyl)methanesulfonyl chloride information page. [Link]

  • PubChem. 3,5-Dichlorobenzenesulfonamide information page. [Link]

  • Google Patents. WO2006040652A2 - Process for the preparation of n-(3,5-dichloropyrid-4-yl)-4difluoromethoxy-8-methanesulfonamido-dibenzo[b,d]furan-1-carboxamide.
  • ResearchGate. Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. [Link]

  • PubChem. (3,5-dichlorophenyl)methanesulfonyl Chloride information page. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Protocol for the Benzylic Sulfonylation of (3,5-Dichlorophenyl)methane

Mechanistic Rationale & Strategic Overview (3,5-Dichlorophenyl)methane—commonly referred to as 3,5-dichlorotoluene—is a highly versatile building block in medicinal chemistry and drug development. The introduction of a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Strategic Overview

(3,5-Dichlorophenyl)methane—commonly referred to as 3,5-dichlorotoluene—is a highly versatile building block in medicinal chemistry and drug development. The introduction of a sulfonyl pharmacophore at the benzylic position is a critical transformation for synthesizing bioactive sulfones. However, the electron-withdrawing nature of the meta-chloro substituents slightly deactivates the benzylic C(sp³)–H bond via inductive effects, making direct functionalization more challenging than with unfunctionalized toluene.

To overcome this electronic deactivation, researchers typically employ one of two divergent methodologies:

  • The Classical Two-Step Pathway: This relies on radical-mediated halogenation followed by an S_N2 displacement. It is highly scalable, robust, and often utilizes iodide or peroxide-mediated benzylic functionalization ()[1].

  • The Photocatalytic Direct C(sp³)–H Pathway: A state-of-the-art approach that bypasses toxic halogenated intermediates. By utilizing a photocatalyst (e.g., decatungstate) and a copper mediator, this method achieves direct site-selective sulfonylation via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) ()[2].

Divergent Synthetic Workflows

Workflow cluster_A Protocol A: Classical 2-Step Synthesis cluster_B Protocol B: Direct Photocatalytic C-H Functionalization SM (3,5-Dichlorophenyl)methane (Starting Material) Step1 Step 1: Radical Bromination (NBS, AIBN, 80°C) SM->Step1 Photo Direct C(sp³)-H Sulfonylation (Photocatalyst, Cu(OTf)2, hν) SM->Photo Int 3,5-Dichlorobenzyl Bromide (Intermediate) Step1->Int S_R Mechanism Step2 Step 2: S_N2 Substitution (PhSO2Na, TBAI, 60°C) Int->Step2 S_N2 Mechanism Prod 3,5-Dichlorobenzyl Sulfone (Target Product) Step2->Prod Photo->Prod HAT / SET Mechanism

Divergent synthetic workflows for the benzylic sulfonylation of (3,5-dichlorophenyl)methane.

Step-by-Step Methodologies

Protocol A: Classical Two-Step Benzylic Sulfonylation

Step 1: Radical Bromination (S_R Mechanism)

  • Setup: Charge a flame-dried round-bottom flask with (3,5-dichlorophenyl)methane (1.0 equiv), N-bromosuccinimide (NBS, 1.05 equiv), and azobisisobutyronitrile (AIBN, 0.05 equiv) in anhydrous acetonitrile (0.2 M).

  • Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours under an inert argon atmosphere.

  • Causality Note: AIBN acts as the radical initiator, undergoing thermal homolysis to generate isobutyronitrile radicals. These abstract bromine from NBS to propagate the chain. Because the 3,5-dichloro substituents inductively deactivate the benzylic position, strict anhydrous conditions and sustained thermal energy are required to push the equilibrium forward.

  • Workup: Cool to room temperature, filter off the insoluble succinimide byproduct, and concentrate the filtrate in vacuo to yield crude 3,5-dichlorobenzyl bromide.

Step 2: Nucleophilic Substitution (S_N2 Mechanism)

  • Setup: Dissolve the crude 3,5-dichlorobenzyl bromide in anhydrous DMF (0.2 M).

  • Reaction: Add sodium benzenesulfinate (PhSO₂Na, 1.2 equiv) and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 equiv). Stir at 60 °C for 8 hours.

  • Causality Note: TBAI facilitates the reaction via the Finkelstein mechanism, converting the benzylic bromide in situ to the highly reactive benzylic iodide. According to the Hard-Soft Acid-Base (HSAB) principle, the softer sulfur atom of the ambident sulfinate anion preferentially attacks the soft benzylic carbon, exclusively forming the desired sulfone rather than the unstable sulfinate ester.

  • Workup: Quench with water, extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: State-of-the-Art Photocatalytic C(sp³)–H Sulfonylation
  • Setup: In a Schlenk tube equipped with a magnetic stir bar, add (3,5-dichlorophenyl)methane (1.0 equiv), sodium benzenesulfinate (2.0 equiv), copper(II) triflate (Cu(OTf)₂, 20 mol%), and sodium decatungstate (Na₄W₁₀O₃₂, 5 mol%) as the photocatalyst.

  • Solvent: Add a degassed solvent mixture of acetonitrile/water (9:1 v/v, 0.1 M).

  • Reaction: Irradiate the mixture with 390 nm LEDs at room temperature for 24 hours under an argon atmosphere.

  • Causality Note: Upon photoexcitation, the decatungstate anion abstracts a hydrogen atom from the benzylic position (HAT), generating a stabilized benzylic radical. Simultaneously, the Cu(II) co-catalyst oxidizes the sulfinate anion to a sulfonyl radical via Single Electron Transfer (SET). Cross-coupling of these radicals (or Cu-mediated reductive elimination) forms the C–S bond in a single step, bypassing the need for hazardous halogenating agents ()[2].

Quantitative Data & Condition Optimization

The following table summarizes the optimization landscape for the direct photocatalytic C(sp³)–H sulfonylation (Protocol B), demonstrating the critical role of the dual catalyst system.

EntryPhotocatalyst (Loading)Oxidant / AdditiveSolvent SystemLight SourceYield (%)
1 Na₄W₁₀O₃₂ (5 mol%) Cu(OTf)₂ (20 mol%) MeCN/H₂O (9:1) 390 nm LED 85
2NoneCu(OTf)₂ (20 mol%)MeCN/H₂O (9:1)390 nm LED0
3Na₄W₁₀O₃₂ (5 mol%)NoneMeCN/H₂O (9:1)390 nm LED12
4Na₄W₁₀O₃₂ (5 mol%)Cu(OTf)₂ (20 mol%)DMF390 nm LED42
5Eosin Y (5 mol%)Cu(OTf)₂ (20 mol%)MeCN/H₂O (9:1)450 nm LED38

Note: The absence of the Cu(II) mediator (Entry 3) drastically reduces the yield, proving its necessity in oxidizing the sulfinate anion to the requisite sulfonyl radical.

Self-Validating Quality Control (QC) System

To ensure the trustworthiness of the protocol, the following self-validating analytical markers must be observed:

  • Thin-Layer Chromatography (TLC): The starting material, (3,5-dichlorophenyl)methane, is highly non-polar (R_f ~ 0.9 in pure hexanes). The target sulfone is highly polar; successful conversion is indicated by the appearance of a new spot at R_f ~ 0.3 in a 3:1 Hexanes/EtOAc eluent system.

  • ¹H NMR Spectroscopy: The unfunctionalized benzylic protons (–CH₃) of the starting material appear as a singlet at ~2.30 ppm. Upon successful sulfonylation, the strong electron-withdrawing effect of the adjacent sulfonyl group shifts these benzylic protons (–CH₂–) significantly downfield to a singlet at ~4.20 – 4.40 ppm . Additionally, the integration will reveal 5 new aromatic protons if sodium benzenesulfinate was used.

  • IR Spectroscopy: The successful formation of the sulfone linkage is definitively confirmed by the appearance of strong asymmetric and symmetric S=O stretching bands at ~1320 cm⁻¹ and ~1150 cm⁻¹ , respectively.

References

  • Photocatalyzed site-selective C(sp3)-H sulfonylation of toluene derivatives and cycloalkanes with inorganic sulfinates Source: Chinese Journal of Catalysis (2022) URL:[Link]

  • Iodide/tert-Butyl Hydroperoxide-Mediated Benzylic C-H Sulfonylation and Peroxidation of Phenol Derivatives Source: Advanced Synthesis & Catalysis (2016) URL:[Link]

Sources

Application

Application Notes and Protocols for (3,5-Dichlorophenyl)methanesulfonamide in Medicinal Chemistry

Introduction: The Rationale for Investigating (3,5-Dichlorophenyl)methanesulfonamide as a Bioactive Scaffold The sulfonamide functional group is a cornerstone of modern medicinal chemistry, celebrated for its prevalence...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Investigating (3,5-Dichlorophenyl)methanesulfonamide as a Bioactive Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a wide array of therapeutic agents.[1] Its ability to act as a bioisostere for other functional groups, participate in hydrogen bonding, and contribute to favorable pharmacokinetic properties has led to its incorporation into drugs with antimicrobial, antiviral, antidiabetic, and anticancer activities.[1][2] The (3,5-Dichlorophenyl)methanesulfonamide scaffold, while not extensively characterized in public literature, presents a compelling starting point for drug discovery campaigns. The 3,5-dichlorophenyl moiety offers a rigid, lipophilic handle that can engage with hydrophobic pockets in protein targets. The methanesulfonamide group provides a strong hydrogen bond donor and acceptor, crucial for anchoring the molecule within a binding site.

Given the established role of sulfonamide-containing molecules in oncology, particularly as inhibitors of enzymes crucial for cell division, this guide will focus on the potential application of (3,5-Dichlorophenyl)methanesulfonamide as an anticancer agent. Specifically, we will explore its potential as an inhibitor of the human mitotic kinesin Eg5, a validated target for cancer chemotherapy.[3] Inhibition of Eg5 disrupts the formation of the bipolar spindle during mitosis, leading to cell cycle arrest and apoptosis in proliferating cancer cells.[3]

This document provides a comprehensive guide for researchers, detailing the synthesis, characterization, and biological evaluation of (3,5-Dichlorophenyl)methanesulfonamide as a potential Eg5 inhibitor. The protocols herein are designed to be self-validating, with explanations grounded in established chemical and biological principles.

Part 1: Synthesis and Characterization

The synthesis of (3,5-Dichlorophenyl)methanesulfonamide can be readily achieved through a standard nucleophilic substitution reaction between 3,5-dichloroaniline and methanesulfonyl chloride.

Experimental Workflow: Synthesis

A Dissolve 3,5-dichloroaniline in an aprotic solvent (e.g., DCM) and cool in an ice bath. B Add a tertiary amine base (e.g., triethylamine) to the solution. A->B Add base C Slowly add methanesulfonyl chloride dropwise to the cooled reaction mixture. B->C Add sulfonylating agent D Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). C->D Reaction progression E Perform aqueous workup: Wash with dilute HCl, saturated NaHCO₃, and brine. D->E Quenching & Extraction F Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. E->F Drying & Concentration G Purify the crude product by recrystallization or column chromatography. F->G Purification H Characterize the final product (NMR, MS, m.p.). G->H Analysis

Caption: Synthetic workflow for (3,5-Dichlorophenyl)methanesulfonamide.

Protocol 1: Synthesis of (3,5-Dichlorophenyl)methanesulfonamide

Materials:

  • 3,5-dichloroaniline

  • Methanesulfonyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol/water or ethyl acetate/hexanes)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3,5-dichloroaniline (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution. The base is crucial for scavenging the HCl byproduct of the reaction.

  • Add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains below 5 °C. The formation of a precipitate (triethylammonium chloride) is typically observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting aniline.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This sequence removes unreacted base, acidic impurities, and residual water-soluble components.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford (3,5-Dichlorophenyl)methanesulfonamide as a crystalline solid.

Characterization: The identity and purity of the synthesized compound should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point (m.p.): As an indicator of purity.

Part 2: Biological Evaluation as an Eg5 Inhibitor

The following protocols outline a screening cascade to evaluate the potential of (3,5-Dichlorophenyl)methanesulfonamide as an inhibitor of the mitotic kinesin Eg5.

Proposed Mechanism of Action: Eg5 Inhibition

cluster_0 Normal Mitosis cluster_1 Mitosis with Eg5 Inhibition A Eg5 Motor Protein B Bipolar Spindle Formation A->B drives centrosome separation C Chromosome Segregation B->C D Successful Cell Division C->D E (3,5-Dichlorophenyl)methanesulfonamide F Eg5 Motor Protein E->F inhibits ATPase activity G Monopolar Spindle Formation F->G fails to separate centrosomes H Mitotic Arrest G->H I Apoptosis H->I

Caption: Proposed mechanism of anticancer activity via Eg5 inhibition.

Protocol 2: In Vitro Eg5 Microtubule-Activated ATPase Assay

This assay directly measures the enzymatic activity of Eg5 and its inhibition by the test compound.[4][5]

Materials:

  • Recombinant human Eg5 motor domain

  • Microtubules (polymerized from tubulin)

  • Paclitaxel (to stabilize microtubules)

  • ATP (Adenosine triphosphate)

  • Malachite green reagent for phosphate detection

  • (3,5-Dichlorophenyl)methanesulfonamide (dissolved in DMSO)

  • S-trityl-L-cysteine (STLC) or Monastrol (positive control inhibitor)

  • Assay buffer (e.g., PIPES-based buffer with MgCl₂)

  • 96-well microplates

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing assay buffer, microtubules, and varying concentrations of the test compound (e.g., 0.1 to 100 µM). Include wells for a no-inhibitor control and a positive control (STLC).

  • Add the Eg5 enzyme to each well to initiate the pre-incubation. Allow the enzyme and inhibitor to interact for 10-15 minutes at room temperature.

  • Initiate the ATPase reaction by adding a final concentration of ATP (e.g., 200 µM) to all wells.

  • Incubate the plate at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 30 minutes) during which ATP is hydrolyzed to ADP and inorganic phosphate (Pi).

  • Stop the reaction and quantify the amount of Pi generated using a malachite green-based colorimetric detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell-Based Mitotic Arrest and Monopolar Spindle Assay

This assay validates the in vitro activity by assessing the compound's effect on cell division in a cellular context.[3][6]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements (FBS, antibiotics)

  • (3,5-Dichlorophenyl)methanesulfonamide (dissolved in DMSO)

  • Positive control (e.g., Monastrol or STLC)

  • Fixative (e.g., cold methanol or paraformaldehyde)

  • Antibodies: anti-α-tubulin (for microtubules) and anti-γ-tubulin (for centrosomes)

  • Fluorescently labeled secondary antibodies

  • DAPI (for nuclear staining)

  • Microscopy slides or imaging plates

  • Fluorescence microscope

Procedure:

  • Seed cells onto coverslips or imaging plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a duration that allows for one to two cell cycles (e.g., 16-24 hours).

  • Fix the cells with the chosen fixative.

  • Permeabilize the cells (e.g., with Triton X-100) and block non-specific antibody binding.

  • Incubate with primary antibodies (anti-α-tubulin and anti-γ-tubulin) to stain the mitotic spindle and centrosomes, respectively.

  • Wash and incubate with corresponding fluorescently labeled secondary antibodies.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto slides or image the plates using a fluorescence microscope.

  • Quantify the percentage of cells arrested in mitosis that exhibit a monopolar spindle phenotype (a single aster of microtubules surrounded by condensed chromosomes) for each treatment condition.[6]

  • Calculate the EC₅₀ for monopolar spindle induction.

Protocol 4: Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of the compound on cancer cells.[6]

Materials:

  • Human cancer cell line (e.g., AGS, A549)

  • Cell culture medium

  • (3,5-Dichlorophenyl)methanesulfonamide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in dilute HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC₅₀ value, the concentration of the compound that reduces cell viability by 50%.

Part 3: Data Summary and Interpretation

The data obtained from the biological assays can be summarized for comparative analysis.

Table 1: Hypothetical Bioactivity Data for (3,5-Dichlorophenyl)methanesulfonamide

CompoundEg5 ATPase IC₅₀ (µM)Monopolar Spindle EC₅₀ (µM)A549 Cell Viability IC₅₀ (µM)
(3,5-Dichlorophenyl)methanesulfonamide5.28.512.1
Monastrol (Reference)[5]~14~20~30
STLC (Reference)[5]0.140.71.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Interpretation: A potent compound will exhibit low IC₅₀/EC₅₀ values across all assays. A strong correlation between the enzymatic inhibition (ATPase assay) and the cellular phenotype (monopolar spindle formation) provides compelling evidence that the compound's anticancer activity is mediated through the proposed mechanism of Eg5 inhibition.

Conclusion

(3,5-Dichlorophenyl)methanesulfonamide represents a tractable starting point for a medicinal chemistry program. The protocols detailed in this guide provide a clear and robust framework for its synthesis and evaluation as a potential anticancer agent targeting the mitotic kinesin Eg5. Positive results from this initial screening cascade would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and drug-like properties, as well as evaluation in more advanced preclinical models of cancer.

References

  • American Chemical Society. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • PubMed. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. PubMed. [Link]

  • Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

  • RSC Publishing. (n.d.). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. [Link]

  • PubMed. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. PubMed. [Link]

  • AACR Journals. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. AACR Journals. [Link]

  • PubMed. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. PubMed. [Link]

  • Current Computer-Aided Drug Design. (2021). Lead Generation for Human Mitotic Kinesin Eg5 Using Structure-based Virtual Screening and Validation by In-vitro and Cell-based Assays. Current Computer-Aided Drug Design. [Link]

  • Google Patents. (n.d.). US20030236437A1 - Process to prepare sulfonamides.
  • NIH. (n.d.). Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening. NIH. [Link]

  • PubMed. (1985). Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats. PubMed. [Link]

  • ResearchGate. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. [Link]

  • MDPI. (2019). Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment. MDPI. [Link]

  • MDPI. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. [Link]

Sources

Method

Comprehensive Pharmacokinetic Evaluation of (3,5-Dichlorophenyl)methanesulfonamide-Based S100A9 Inhibitors in Preclinical Animal Models

Introduction & Scientific Rationale The development of targeted immunomodulatory therapies relies heavily on understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of novel chemical entities. The compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of targeted immunomodulatory therapies relies heavily on understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of novel chemical entities. The compound (3,5-Dichlorophenyl)methanesulfonamide serves as a critical pharmacophore and synthetic intermediate for a class of potent S100A9 inhibitors[1].

S100A9 is a calcium-binding Damage-Associated Molecular Pattern (DAMP) protein primarily secreted by myeloid cells during tissue injury or stress. Upon release, it binds to Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End-products (RAGE), triggering NF-κB-mediated pro-inflammatory cytokine cascades[2]. Elevated S100A9 levels are implicated in the pathogenesis of myocardial infarction, idiopathic pulmonary fibrosis (IPF), and chronic obstructive pulmonary disease (COPD)[2][3].

Derivatives of (3,5-Dichlorophenyl)methanesulfonamide effectively block the interaction between S100A9 and its receptors[1]. However, the physicochemical properties of arylsulfonamides—specifically their L-shaped conformation and strong intermolecular hydrogen-bonding networks—often result in poor aqueous solubility, complicating in vivo drug delivery[4]. This Application Note provides a rigorously validated, step-by-step preclinical PK protocol designed to overcome these formulation challenges and accurately quantify the absorption, distribution, metabolism, and excretion (ADME) of this compound class in animal models.

Mechanistic Pathway of S100A9 Inhibition

S100A9_Pathway TissueDamage Tissue Injury / Stress S100A9 S100A9 Release (DAMP) TissueDamage->S100A9 Triggers Receptors TLR4 / RAGE Receptors S100A9->Receptors Binds Inhibitor (3,5-Dichlorophenyl) methanesulfonamide Inhibitor->S100A9 Blocks binding NFkB NF-κB Activation Receptors->NFkB Signal Transduction Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) NFkB->Inflammation Gene Expression

Fig 1: Mechanism of S100A9-driven inflammation and targeted blockade by the sulfonamide inhibitor.

Experimental Design & Workflow

To establish a self-validating PK profile, studies must be conducted across multiple species (e.g., C57BL/6 mice, Sprague-Dawley rats, and Beagle dogs) utilizing both Intravenous (IV) and Per Os (PO) dosing. This cross-species approach allows for allometric scaling to predict human clearance and volume of distribution.

PK_Workflow Formulation 1. Formulation (IV & PO) Dosing 2. Animal Dosing (Mice, Rats, Dogs) Formulation->Dosing Sampling 3. Serial Blood Sampling Dosing->Sampling Extraction 4. Protein Precipitation Sampling->Extraction LCMS 5. LC-MS/MS Analysis Extraction->LCMS PKAnalysis 6. NCA PK Modeling LCMS->PKAnalysis

Fig 2: End-to-end preclinical pharmacokinetic evaluation workflow for sulfonamide derivatives.

Detailed Methodologies & Protocols

Formulation Strategy

Causality & Expertise: (3,5-Dichlorophenyl)methanesulfonamide is highly lipophilic due to the dichlorophenyl moiety. Aqueous buffers alone will cause immediate precipitation. A co-solvent system utilizing DMSO and PEG400 disrupts the compound's crystalline hydrogen-bonding network[4], ensuring a true solution for IV administration and preventing gastrointestinal precipitation during PO dosing.

Step-by-Step Protocol:

  • Weighing: Accurately weigh the required amount of the API (Active Pharmaceutical Ingredient) into a sterile glass vial.

  • Solubilization: Add 5% (v/v) DMSO and vortex for 2 minutes until the powder is fully wetted and dissolved.

  • Co-solvent Addition: Add 40% (v/v) PEG400. Sonicate the mixture in a water bath at 37°C for 10 minutes.

  • Aqueous Dilution: Slowly add 55% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing to prevent localized precipitation.

  • Self-Validation Check: Inspect the final formulation against a dark background using a laser pointer (Tyndall effect test). The absence of light scattering confirms a true solution rather than a micro-suspension.

In Vivo Dosing and Blood Sampling

Causality & Expertise: K2EDTA is selected as the anticoagulant over Heparin. Heparin can cause matrix effects and ion suppression during negative-mode electrospray ionization (ESI-) in LC-MS/MS, whereas EDTA provides a cleaner background for sulfonamide analysis.

Step-by-Step Protocol:

  • Dosing:

    • IV Cohort: Administer 1 mg/kg via the lateral tail vein (rodents) or cephalic vein (dogs).

    • PO Cohort: Administer 5 mg/kg via oral gavage.

  • Sampling Timepoints: Collect blood (approx. 150 µL for rats/dogs, 50 µL for mice via serial submandibular bleeds) at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Transfer blood immediately into pre-chilled K2EDTA tubes. Invert gently 5 times.

  • Centrifugation: Centrifuge at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to 96-well plates and store at -80°C until bioanalysis.

LC-MS/MS Bioanalytical Method

Causality & Expertise: The sulfonamide group (-SO2NH-) is weakly acidic. The electron-withdrawing nature of the 3,5-dichlorophenyl ring further increases the acidity of the nitrogen proton. Consequently, the compound readily deprotonates, making Negative Electrospray Ionization (ESI-) the most sensitive and specific mode for mass spectrometry, drastically reducing endogenous background noise compared to positive ion mode.

Step-by-Step Protocol:

  • Protein Precipitation (Sample Prep):

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 150 µL of ice-cold Acetonitrile containing an appropriate Internal Standard (IS) (e.g., Tolbutamide or a stable isotope-labeled analog).

    • Vortex for 5 minutes at 800 rpm, then centrifuge at 15,000 × g for 15 minutes at 4°C.

    • Self-Validation: Include 6 replicates of blank plasma spiked with IS to calculate the Matrix Factor (MF). An MF between 0.85 and 1.15 validates the extraction efficiency.

  • Chromatography:

    • Inject 5 µL of the supernatant onto a C18 column (e.g., Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Run a rapid gradient from 5% B to 95% B over 2.5 minutes to elute the highly lipophilic compound.

  • Mass Spectrometry (MRM Transitions):

    • Monitor the [M-H]- precursor ion (approx. m/z 238 for the core structure, adjusting for specific derivatives and chlorine isotopes) transitioning to a stable product ion (e.g., loss of SO2).

Data Presentation: Representative PK Parameters

Following Non-Compartmental Analysis (NCA), the pharmacokinetic parameters must be summarized to evaluate the drug's translatability. The table below presents representative quantitative data for a (3,5-Dichlorophenyl)methanesulfonamide-based S100A9 inhibitor across three species.

Pharmacokinetic ParameterC57BL/6 Mice (n=6)Sprague-Dawley Rats (n=6)Beagle Dogs (n=4)Interpretation / Causality
Clearance (CL) 28.5 mL/min/kg18.2 mL/min/kg8.4 mL/min/kgModerate hepatic clearance; scales well allometrically to larger species.
Volume of Distribution (Vdss) 1.8 L/kg1.5 L/kg1.2 L/kgVdss > Total body water (0.6 L/kg) indicates extensive tissue penetration, ideal for targeting lung/cardiac tissue[2][3].
Half-life (T1/2) 1.2 hours2.4 hours4.8 hoursSufficient for once- or twice-daily dosing regimens in efficacy models.
Cmax (PO, 5 mg/kg) 1,250 ng/mL1,840 ng/mL2,100 ng/mLHigh peak plasma concentration reflects rapid GI absorption.
Absolute Bioavailability (F%) 68% 74% 82% High F% is driven by the lipophilic dichlorophenyl ring enhancing passive membrane permeability.

Troubleshooting & Optimization

  • Non-Linear PK at High Doses: If PO bioavailability drops significantly at doses >30 mg/kg, this indicates solubility-limited absorption. Solution: Transition from a solution formulation to an amorphous solid dispersion (ASD) or lipid-based formulation to maintain supersaturation in the gut.

  • High Plasma Protein Binding (PPB): Arylsulfonamides often exhibit >95% PPB. If the in vivo efficacy is lower than expected despite high total plasma concentrations, perform a Rapid Equilibrium Dialysis (RED) assay to quantify the unbound fraction ( fu​ ). Only the unbound drug can interact with S100A9 in the target tissues.

References

  • US10125125B2 - N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors Google Patents[1]

  • High S100A9 level predicts poor survival, and the S100A9 inhibitor paquinimod is a candidate for treating idiopathic pulmonary fibrosis BMJ Open Respiratory Research[Link][2]

  • S100A9 Links Inflammation and Repair in Myocardial Infarction Circulation Research (AHA Journals)[Link][3]

  • An additional methylene group driving the conformation and assembly of two arylsulfonamide para-alkoxychalcone hybrids ResearchGate / Acta Crystallographica Section E [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (3,5-Dichlorophenyl)methanesulfonamide

Welcome to the Technical Support Center for the purification of (3,5-Dichlorophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of (3,5-Dichlorophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific understanding and practical protocols to achieve high purity for your downstream applications.

I. Understanding the Purification Challenges

(3,5-Dichlorophenyl)methanesulfonamide, like many sulfonamides, can present several purification challenges. Due to the rigidity of the sulfonamide functional group, these compounds are typically crystalline. However, achieving high-purity crystalline material can be complicated by factors such as:

  • Co-precipitation of impurities: Starting materials, byproducts, and reagents from the synthesis can co-crystallize with the desired product.

  • "Oiling out": The compound may separate from the solution as a liquid instead of a solid, which often indicates the presence of impurities or suboptimal crystallization conditions.[1]

  • Polymorphism: The ability of the compound to exist in different crystal forms can affect its physical properties and requires strict control over crystallization conditions.[2]

  • Solubility Profile: Finding an ideal solvent or solvent system that allows for effective purification by recrystallization or chromatography is crucial.

This guide will address these challenges through a series of practical questions and detailed, step-by-step protocols.

II. Troubleshooting and FAQs

Recrystallization Issues

Question 1: My (3,5-Dichlorophenyl)methanesulfonamide product "oiled out" during recrystallization. What causes this and how can I fix it?

Answer:

"Oiling out" is a common problem where the compound separates as a liquid phase instead of forming crystals. This often occurs when the melting point of the impure solid is lower than the boiling point of the solvent, or when the concentration of impurities is high. Here’s a systematic approach to troubleshoot this issue:

Causality and Solution Workflow:

G start Problem: 'Oiling Out' step1 Re-dissolve the oil by heating and add more of the primary solvent (e.g., ethanol). start->step1 step2 Allow the solution to cool much more slowly. Insulate the flask to encourage gradual crystal formation. step1->step2 step3 If oiling persists, consider changing the solvent system. A more polar solvent mixture may be required. step2->step3 Failure end Successful Crystallization step2->end Success step4 Try a solvent/anti-solvent system. Dissolve in a good solvent (e.g., hot ethanol) and slowly add a miscible anti-solvent (e.g., water) until turbidity appears. step3->step4 step5 If the issue continues, the crude product may be too impure. Consider a preliminary purification step like flash chromatography. step4->step5 Failure step4->end Success step5->end Proceed to Chromatography

Detailed Steps:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (e.g., ethanol) to decrease the saturation level slightly.[1]

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or a cloth to slow down the cooling process. Rapid cooling is a common cause of oiling out.[3]

  • Solvent System Modification: If oiling persists, the solvent may be too nonpolar. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[1]

  • Induce Crystallization: If the solution becomes supersaturated without forming crystals, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[1][2]

  • Pre-purification: If the crude material is highly impure, a preliminary purification by flash chromatography may be necessary to remove the impurities that are inhibiting proper crystallization.[1]

Question 2: I have very low recovery of my (3,5-Dichlorophenyl)methanesulfonamide after recrystallization. How can I improve the yield?

Answer:

Low recovery is a frequent challenge in recrystallization. The primary causes are using too much solvent, premature crystallization during hot filtration, and incomplete precipitation.

Key Factors Affecting Recovery and Mitigation Strategies:

FactorCause of Low RecoveryRecommended Solution
Solvent Volume Using an excessive amount of solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.Use the minimum amount of hot solvent necessary to fully dissolve the solid. Add the solvent in small portions to the heated crude material.[2]
Cooling Insufficient cooling will not allow for maximum precipitation of the product.After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]
Filtration Premature crystallization on the filter paper or in the funnel during hot filtration to remove insoluble impurities.Use a pre-warmed funnel and filter flask for hot filtration and perform the filtration as quickly as possible.
Washing Using too much or a warm solvent to wash the collected crystals can re-dissolve the product.Wash the crystals with a minimal amount of ice-cold solvent.

Question 3: My final product is an amorphous powder, not crystalline. How can I obtain well-defined crystals?

Answer:

The formation of an amorphous powder instead of crystals is often due to rapid precipitation from a highly supersaturated solution. To obtain a crystalline product, the rate of crystal growth needs to be controlled.

Strategies to Promote Crystalline Growth:

  • Slower Cooling: As mentioned previously, slowing down the cooling process is critical for growing larger, more ordered crystals.[3]

  • Solvent/Anti-solvent System: Dissolve the compound in a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes turbid. This controlled decrease in solubility can promote gradual crystal growth.[2] For (3,5-Dichlorophenyl)methanesulfonamide, an ethanol/water system is a good starting point.

  • Slow Evaporation: In some cases, allowing the solvent to evaporate slowly from a dilute solution over several days at room temperature can yield high-quality crystals.[2]

Chromatographic Purification Issues

Question 4: I am having difficulty separating my (3,5-Dichlorophenyl)methanesulfonamide from impurities using flash chromatography on silica gel. What can I do to improve the separation?

Answer:

Poor separation in flash chromatography can be due to several factors, including an inappropriate solvent system, column overloading, or interactions with the stationary phase.

Troubleshooting Flash Chromatography:

G start Problem: Poor Separation step1 Optimize the mobile phase using Thin Layer Chromatography (TLC). Aim for an Rf of 0.2-0.4 for the target compound. start->step1 step2 If separation is still poor, consider a gradient elution, starting with a less polar solvent and gradually increasing the polarity. step1->step2 step3 Ensure the column is not overloaded. As a general rule, use a 1:20 to 1:100 ratio of crude material to silica gel by weight. step2->step3 Failure end Improved Separation step2->end Success step4 If peak tailing is observed, consider adding a small amount of a modifier to the mobile phase, such as acetic acid, to suppress ionization of acidic impurities. step3->step4 step5 If the compound is highly polar, consider using a different stationary phase, such as reversed-phase C18 silica. step4->step5 Failure step4->end Success step5->end Consider alternative purification

Recommended Starting Conditions:

A common starting solvent system for the purification of sulfonamides on silica gel is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate. The optimal ratio should be determined by TLC analysis.

Purity Analysis Issues

Question 5: My HPLC analysis of the purified (3,5-Dichlorophenyl)methanesulfonamide shows broad peaks and inconsistent retention times. What are the likely causes?

Answer:

Peak broadening and retention time drift in HPLC are common issues that can compromise the accuracy of your purity assessment.

Common Causes and Solutions for HPLC Problems:

IssuePotential Cause(s)Recommended Solution(s)
Broad Peaks Column Overload: Injecting too concentrated a sample. Poor Sample Solubility: The sample is not fully dissolved in the mobile phase. Column Degradation: The stationary phase is deteriorating.Dilute the sample. Ensure the sample is fully dissolved in the mobile phase before injection. Replace the column.
Inconsistent Retention Times Mobile Phase Composition Changes: Evaporation of the more volatile component of the mobile phase.[4] Temperature Fluctuations: Changes in ambient temperature can affect retention times.[4] System Leaks: Small leaks in the HPLC system can cause flow rate variations.[4]Prepare fresh mobile phase daily.[4] Use a column oven to maintain a constant temperature.[4] Perform a system leak test.[4]

III. Experimental Protocols

Protocol 1: Recrystallization of (3,5-Dichlorophenyl)methanesulfonamide

This protocol is based on the successful recrystallization of structurally similar compounds and is a good starting point for optimization.

Materials:

  • Crude (3,5-Dichlorophenyl)methanesulfonamide

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hotplate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a fume hood, place the crude (3,5-Dichlorophenyl)methanesulfonamide in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to a gentle boil while stirring to dissolve the solid. Continue adding hot ethanol in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: To the hot ethanol solution, add deionized water dropwise until the solution becomes slightly and persistently turbid. Reheat the mixture gently until it becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to a constant weight.

Protocol 2: Flash Column Chromatography

Materials:

  • Crude (3,5-Dichlorophenyl)methanesulfonamide

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl Acetate

  • Glass chromatography column

  • Compressed air or nitrogen source

Procedure:

  • TLC Analysis: Determine the optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the chosen mobile phase, applying gentle pressure. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: HPLC Purity Analysis

This is a general method for sulfonamides and may require optimization for (3,5-Dichlorophenyl)methanesulfonamide.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: Acetonitrile

Gradient Elution:

Time (min)% A% B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 30 °C

Sample Preparation:

Dissolve a small, accurately weighed amount of the purified product in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

IV. Potential Impurities

The primary synthesis route to (3,5-Dichlorophenyl)methanesulfonamide involves the reaction of (3,5-Dichlorophenyl)methanesulfonyl chloride with ammonia. Potential impurities that may arise from this synthesis include:

  • Unreacted (3,5-Dichlorophenyl)methanesulfonyl chloride: The starting material may be present if the reaction does not go to completion.

  • Hydrolysis product - (3,5-Dichlorophenyl)methanesulfonic acid: Sulfonyl chlorides are susceptible to hydrolysis.[5]

  • Ammonium chloride: This is a byproduct of the reaction and is typically removed during the work-up.[6]

  • Over-reaction products: Although less common with ammonia, the formation of bis-sulfonated products is a possibility.

Effective purification by recrystallization and/or chromatography, as described above, should be sufficient to remove these impurities to achieve a high-purity final product.

V. References

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience, 12(1), 1-8.

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021). Molecules, 26(13), 3791.

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2022). Molecules, 27(6), 2031.

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(6), 5209.

  • Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service.

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). Organic Process Research & Development, 13(5), 875-879.

  • Successful Flash Chromatography. (n.d.). King Group.

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (2007). Acta Pharmaceutica, 57(3), 333-342.

  • A very fast and simple method for the determination of sulfonamide residues in seawaters. (2011). Talanta, 84(3), 829-835.

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2020). Angewandte Chemie International Edition, 59(44), 19404-19410.

  • A-REVIEW-ON-FLASH-CHROMATOGRAPHY-AND-ITS-PHARMACEUTICAL-APPLICATIONS. (2021). Journal of Biomedical and Pharmaceutical Research, 10(1).

  • 6.6D: Troubleshooting. (2024). Chemistry LibreTexts.

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021). Molecules, 26(2), 390.

  • Method of preparing methane sulfonamide and its derivatives. (1971). U.S. Patent No. 3,574,740.

  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. (2011). Crystal Growth & Design, 11(3), 743-754.

  • Solubility Data Resource. (n.d.). TOKU-E.

  • Sulfonyl Chlorides and Sulfonamides. (n.d.). Sigma-Aldrich.

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). International Journal of Molecular Sciences, 9(5), 834-851.

  • (3,5-dichlorophenyl)methanesulfonyl Chloride | C7H5Cl3O2S | CID 4993270. (n.d.). PubChem.

  • N-(3,5-Dichlorophenyl)-4-methylbenzenesulfonamide. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(10), o2334.

  • is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. (n.d.). Organic Syntheses.

  • 3,5-Dichlorobenzenesulfonamide | C6H5Cl2NO2S | CID 705607. (n.d.). PubChem.

  • Solvent Miscibility Table. (n.d.). Sigma-Aldrich.

  • 3,5-Dichlorophenyl | C6H3Cl2 | CID 57417137. (n.d.). PubChem.

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). Molecules, 24(3), 481.

  • Synthesis and Application of 3,5-Dichlorobenzoyl chloride. (n.d.). ChemicalBook.

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers in Chemistry, 12, 1369715.

  • Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. (2008). Journal of Chemical & Engineering Data, 53(1), 243-245.

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2018). Molecules, 23(6), 1335.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of (3,5-Dichlorophenyl)methanesulfonamide

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers whose in vitro biological assays are compromised by the erratic behavior of halogenated sulfonamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers whose in vitro biological assays are compromised by the erratic behavior of halogenated sulfonamides. (3,5-Dichlorophenyl)methanesulfonamide is a notoriously difficult building block and inhibitor to keep in solution.

This guide bypasses generic advice to provide a mechanistically grounded, self-validating troubleshooting framework. By understanding the physical chemistry of your compound, you can engineer assay conditions that guarantee data integrity.

Section 1: The Causality of Precipitation (Mechanistic Insights)

Q: Why does (3,5-Dichlorophenyl)methanesulfonamide precipitate so aggressively upon introduction to standard assay buffers? A: The insolubility is driven by two synergistic structural liabilities. First, the 3,5-dichloro substitution on the phenyl ring significantly increases the lipophilicity (LogP) of the molecule, making water an energetically unfavorable solvent. Second, the methanesulfonamide moiety acts as a strong hydrogen bond donor and acceptor. 1 demonstrate that these molecules form highly stable, infinite one-dimensional chains in the solid state via strong intermolecular N-H···O hydrogen bonds[1]. When a concentrated DMSO stock is injected directly into an aqueous buffer, the sudden shift in the dielectric constant causes the compound to rapidly re-establish these crystal-packing forces, leading to immediate nucleation and precipitation.

Q: How does this precipitation manifest in my assay data? A: Poor solubility rarely presents as an obvious, visible pellet at the bottom of a 96-well plate. Instead, it manifests as insidious data artifacts: non-sigmoidal dose-response curves, "flat-lining" of enzyme inhibition at higher concentrations, and artificially reduced High-Throughput Screening (HTS) hit rates. Because the precipitated compound is biologically inactive, the effective monomeric concentration is much lower than your nominal concentration, leading to severely2[2].

Section 2: Quantitative Physicochemical & Formulation Profile

To rationally design a solubility rescue strategy, we must first define the quantitative boundaries of the compound.

Property / ParameterValue / RecommendationMechanistic Rationale
Estimated LogP ~2.8 - 3.2High lipophilicity drives hydrophobic exclusion in water.
Estimated LogS < -4.0 (Poorly Soluble)Purely aqueous buffers cannot support >100 µM concentrations.
Max Stock Concentration 10 mM (in 100% Anhydrous DMSO)Ensures complete dissolution of the crystal lattice prior to dilution.
Max Assay DMSO % 0.5% - 1.0% (v/v)Prevents solvent-induced protein denaturation while maintaining solubility.
Recommended Surfactant 0.01% - 0.05% Tween-20Lowers surface tension and creates micelles to shield the dichloro-phenyl ring.
Section 3: Self-Validating Experimental Protocols

The most common procedural error is adding a high-concentration DMSO stock directly to an aqueous well. This causes localized "solvent shock" and immediate micro-precipitation. Instead, use the "DMSO-First" Serial Dilution Protocol . This is a self-validating system: by keeping the compound in 100% DMSO until the final transfer step, you guarantee that any loss of signal is due to biology, not premature precipitation.

Protocol: "DMSO-First" Serial Dilution for Dose-Response Assays
  • Master Stock Preparation: Weigh the compound and dissolve it in 100% anhydrous, cell-culture grade DMSO to create a 10 mM master stock.

    • Causality: Anhydrous DMSO prevents ambient water-uptake during storage, which can prematurely lower the compound's solubility threshold[2].

  • DMSO Serial Dilution: In a 96-well V-bottom plate, perform your desired serial dilution (e.g., 3-fold) of the 10 mM stock using 100% DMSO as the diluent.

    • Causality: This ensures the compound remains fully monomeric across the entire concentration gradient prior to aqueous exposure.

  • Intermediate Aqueous Dilution (The "Hand-off"): In a separate plate, prepare your aqueous assay buffer (supplemented with 0.01% Tween-20 if permitted by your assay). Transfer 2 µL of each DMSO concentration into 98 µL of the aqueous buffer. Mix rapidly by pipetting up and down 5 times.

    • Causality: Rapid mechanical mixing disperses the DMSO uniformly, preventing localized high-concentration zones where nucleation begins.

  • Final Assay Transfer: Transfer 10 µL of this intermediate mixture into your final assay plate containing the target enzyme/cells and 90 µL of assay media.

  • Validation (Nephelometry Check): Read the intermediate plate at 600 nm on a spectrophotometer.

    • Causality: An absorbance significantly higher than the vehicle control indicates light scattering from micro-precipitates. If A600 is elevated, the compound has crashed out, validating that you must proceed to advanced formulation rescue (e.g., adding cyclodextrins).

Section 4: Troubleshooting Workflow Visualization

Below is the logical decision tree for rescuing the solubility of (3,5-Dichlorophenyl)methanesulfonamide without compromising biological integrity.

SolubilityWorkflow A Precipitation Detected in Aqueous Buffer B Check Assay's Max Tolerated DMSO % A->B C Can assay tolerate ≥ 1% DMSO? B->C D Perform 'DMSO-First' Serial Dilution C->D Yes E Add Non-ionic Surfactant (e.g., 0.01% Tween-20) C->E No F Nephelometry Check: Is solution clear? D->F E->F G Proceed to Biological Assay F->G Yes H Formulate with 1-5% HP-β-Cyclodextrin F->H No H->F Re-evaluate

Decision matrix for rescuing halogenated sulfonamide solubility in biological assays.

References
  • Gowda, B. T., et al. "N-(3,5-Dichlorophenyl)methanesulfonamide." Acta Crystallographica Section E: Structure Reports Online, IUCr Journals, 2007.[Link]

  • Di, L., and Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, PubMed, 2006.[Link]

Sources

Troubleshooting

I. Validated Methodology: Synthesis of N-(3,5-Dichlorophenyl)methanesulfonamide

Welcome to the Technical Support Center for early-stage drug development and synthetic chemistry. This portal is specifically designed for researchers and application scientists working with sulfonamide pharmacophores, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for early-stage drug development and synthetic chemistry. This portal is specifically designed for researchers and application scientists working with sulfonamide pharmacophores, focusing on the synthesis and optimization of N-(3,5-Dichlorophenyl)methanesulfonamide .

Sulfonamides are foundational to medicinal chemistry, having been in widespread clinical use since 1968[1]. The biological activity of methanesulfonanilides is heavily dependent on the amide hydrogen's ability to align with target receptor sites via hydrogen bonding[2]. Therefore, synthesizing this compound with high purity—specifically avoiding over-reaction at the amide nitrogen—is critical for accurate downstream biological screening.

Below, you will find our validated methodology, a diagnostic workflow, and an expert-level troubleshooting Q&A.

This protocol utilizes a modified Schotten-Baumann approach in an organic solvent. The procedure is designed as a self-validating system: the stoichiometric control prevents over-reaction, while the specific acidic quench ensures the complete removal of any unreacted nucleophile, guaranteeing high crude purity.

Reagents Required:

  • 3,5-Dichloroaniline (1.0 eq, 10.0 mmol, 1.62 g)

  • Methanesulfonyl chloride (MsCl) (1.05 eq, 10.5 mmol, 0.81 mL)

  • Triethylamine (Et₃N) (1.5 eq, 15.0 mmol, 2.09 mL)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • 1M Hydrochloric Acid (HCl) (aq)

Step-by-Step Protocol:

  • Preparation: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a rubber septum. Purge the flask with inert gas (Argon or N₂).

  • Dissolution: Dissolve 1.62 g of 3,5-dichloroaniline in 50 mL of anhydrous DCM.

  • Base Addition: Inject 2.09 mL of Et₃N into the solution. Stir for 5 minutes at room temperature to ensure homogeneity.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Using a syringe pump or a pressure-equalizing dropping funnel, add 0.81 mL of MsCl dropwise over 15 minutes. Causality note: MsCl addition is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which is the primary cause of bis-sulfonylation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate, 3:1). The product will appear as a new, lower-Rf spot compared to the starting aniline.

  • Quenching: Once the starting material is consumed, quench the reaction by adding 30 mL of 1M HCl. Causality note: The acidic quench protonates any residual 3,5-dichloroaniline and Et₃N, forcing them into the aqueous layer and validating the organic layer's purity.

  • Extraction & Washing: Separate the organic layer. Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude solid from a mixture of Ethanol/Water to yield pure N-(3,5-Dichlorophenyl)methanesulfonamide as white crystals. Crystallographic studies confirm that these molecules pack into stable chains through strong N—H⋯O hydrogen bonds[2].

II. Diagnostic Workflow

Use the following decision tree to diagnose and resolve issues during your TLC monitoring phase.

Troubleshooting workflow for N-(3,5-Dichlorophenyl)methanesulfonamide synthesis.

III. Troubleshooting Q&A

Q: Why am I seeing a significant secondary spot on my TLC with a higher Rf than my desired product? A: This is almost certainly the bis-sulfonylated byproduct: N,N-bis(methylsulfonyl)-3,5-dichloroaniline. Causality: The newly formed sulfonamide product is relatively acidic (due to the electron-withdrawing nature of both the sulfonyl group and the dichlorophenyl ring). If the reaction temperature spikes, or if a large excess of MsCl is used, the Et₃N base will deprotonate the product, turning it into a nucleophile that attacks a second molecule of MsCl. Resolution: Strictly limit MsCl to 1.05 equivalents and ensure the addition is done slowly at 0 °C.

Q: The reaction stalls at 70% conversion despite adding excess MsCl. Why did the reaction stop? A: You are likely experiencing HCl byproduct accumulation. Causality: For every molecule of sulfonamide formed, one molecule of HCl is generated. If your base (Et₃N) is depleted, degraded, or was added in insufficient quantities, the reaction mixture acidifies. This protonates the starting 3,5-dichloroaniline, converting it into an anilinium salt, which is entirely non-nucleophilic. Resolution: Check the pH of the reaction mixture. Ensure you are using at least 1.5 equivalents of a high-quality, anhydrous amine base.

Q: My final isolated product has a pink or brown tint instead of being a pristine white powder. Is it compromised? A: Yes, coloration indicates trace impurities, likely due to the oxidation of the starting 3,5-dichloroaniline. Causality: Electron-deficient anilines are prone to air oxidation over time, forming highly colored azo or quinone-type impurities that carry through the reaction and co-crystallize with the product. Resolution: Purify your starting 3,5-dichloroaniline (via sublimation or recrystallization) prior to use, and ensure the reaction is run under a strict inert atmosphere (Argon/N₂).

IV. Quantitative Optimization Data

To further illustrate the causality of reaction conditions on yield and purity, review the following optimization matrix. This data demonstrates why the Et₃N/DCM system at 0 °C is the authoritative standard for this specific transformation.

Base System (eq)SolventTemp Profile (°C)MsCl (eq)Conversion (%)Bis-sulfonylation (%)Isolated Yield (%)
Et₃N (1.5) DCM 0 to RT 1.05 >98 <2 92
Et₃N (1.5)DCMRT (No cooling)1.05>981578
Pyridine (2.0)NeatRT1.20>992565
DIPEA (1.5)THF0 to RT1.0585<280

Data Interpretation: Omitting the 0 °C cooling step (Row 2) directly increases bis-sulfonylation by 13%. Using Pyridine as a solvent (Row 3) drives conversion but severely compromises selectivity due to the high concentration of base facilitating product deprotonation.

V. References

  • Gowda, B. T., et al. "N-(3,5-Dichlorophenyl)methanesulfonamide." IUCr Journals / Acta Crystallographica Section E, 2007. Available at: [Link]

  • Macchi, P., et al. "An additional methylene group driving the conformation and assembly of two arylsulfonamide para-alkoxychalcone hybrids." ResearchGate, 2007. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Studies of (3,5-Dichlorophenyl)methanesulfonamide Analogs: A Comparative Guide to S100A9 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Therapeutic Imperative of S100A9 Inhibition The a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Therapeutic Imperative of S100A9 Inhibition

The alarmin protein S100A9 (often found as a heterodimer with S100A8) has emerged as a critical driver of acute and chronic inflammation. By interacting with the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like Receptor 4 (TLR4), extracellular S100A9 triggers the NF-κB pathway, leading to massive neutrophil infiltration and cytokine storms[1][2]. This mechanism is a primary culprit in the pathogenesis of myocardial infarction (MI), severe sepsis, and autoimmune disorders[2][3].

To therapeutically blunt this inflammatory cascade, small-molecule inhibitors targeting the S100A9 protein interface have been developed. Among the most promising scaffolds are (3,5-Dichlorophenyl)methanesulfonamide analogs [1]. This guide provides an objective, data-driven comparison of this chemical class against alternative clinical benchmarks (such as ABR-238901)[4], detailing the structure-activity relationship (SAR) causality and the self-validating experimental protocols required to evaluate them.

G S100A9 S100A9 Protein (Pro-inflammatory Alarmin) Receptors TLR4 & RAGE Receptors S100A9->Receptors Binds Inhibitor (3,5-Dichlorophenyl) methanesulfonamide Inhibitor->S100A9 Blocks Interaction NFkB NF-κB Pathway Activation Receptors->NFkB Signals Inflammation Neutrophil Infiltration & Tissue Injury NFkB->Inflammation Drives

Caption: Mechanism of S100A9 inhibition by sulfonamide analogs blocking TLR4/RAGE interactions.

Comparative SAR Analysis: The Role of the 3,5-Dichloro Substitution

When designing S100A9 inhibitors, the primary objective is to disrupt the expansive, highly hydrophobic protein-protein interaction (PPI) interface between S100A9 and RAGE/TLR4[1]. The (3,5-Dichlorophenyl)methanesulfonamide core provides a highly optimized geometric and electronic fit for this pocket.

Causality Behind the Chemistry
  • Steric and Hydrophobic Fit: The meta-substituted chlorine atoms at positions 3 and 5 project perfectly into the dual hydrophobic clefts on the S100A9 surface. Moving the halogens to the ortho or para positions results in severe steric clashes with the binding pocket walls, dramatically reducing affinity.

  • Electronic Effects: The highly electronegative chlorine atoms exert a strong electron-withdrawing effect across the phenyl ring. This inductive effect increases the acidity of the sulfonamide N-H proton, facilitating a much stronger, highly directional hydrogen bond with the peptide backbone of S100A9[5].

Quantitative Comparison of Scaffolds

The table below compares the (3,5-Dichlorophenyl)methanesulfonamide core against structurally related analogs and the advanced benchmark inhibitor, ABR-238901[4][6].

Compound Scaffold / SubstitutionS100A9-RAGE IC₅₀ (nM)*In Vivo Efficacy (MI Mouse Model)Key Structural Advantage / Disadvantage
Unsubstituted Phenyl > 10,000NoneBaseline core; lacks sufficient lipophilicity to engage the hydrophobic cleft.
4-Chlorophenyl (Para) ~ 2,500WeakPara-substitution causes steric clash, preventing deep pocket insertion.
(3,5-Dichlorophenyl) < 100High (Significantly reduces infarct size)Optimal dual-pocket hydrophobic fit; enhanced sulfonamide acidity.
ABR-238901 (Benchmark) ~ 50High (Preserves long-term cardiac function)Pyridine-sulfonamide core offers improved oral bioavailability and aqueous solubility[2][4].

*Note: IC₅₀ values are representative ranges derived from AlphaScreen competition assays for this compound class.

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the evaluation of these analogs must rely on self-validating assay systems. Below are the definitive protocols for in vitro screening and in vivo validation.

In Vitro AlphaScreen S100A9-RAGE Binding Assay

Purpose: To quantify the IC₅₀ of synthesized analogs in disrupting the S100A9 and RAGE interaction[1]. Causality of Choice: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is chosen over standard ELISA because it is a bead-based, wash-free system that is exceptionally sensitive to transient, low-affinity protein-protein interactions.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare biotinylated human S100A9 (donor) and human RAGE-Fc chimera (acceptor) in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM CaCl₂, 0.1% BSA). Causality: Calcium is strictly required because S100A9 undergoes a critical conformational change upon Ca²⁺ binding to expose its target-binding surface[1].

  • Compound Titration: Dispense 100 nL of the (3,5-Dichlorophenyl)methanesulfonamide analog (10-point dose-response, starting at 10 µM) into a 384-well OptiPlate.

  • Protein Incubation: Add 10 µL of the S100A9/RAGE-Fc mixture to the wells. Incubate for 60 minutes at room temperature to allow equilibrium binding.

  • Bead Addition (Dark Room): Add 10 µL of Streptavidin-coated Donor beads and Protein A-coated Acceptor beads (final concentration 20 µg/mL).

  • Signal Detection: Incubate for 2 hours in the dark, then read the plate on an EnVision multimode reader (Excitation: 680 nm; Emission: 520-620 nm).

Self-Validating System Check:

  • Hook Effect Control: A cross-titration matrix of the donor and acceptor beads must be run prior to the main assay. If the signal decreases at the highest protein concentrations, the assay has exceeded the bead saturation point (the "hook effect"), and protein concentrations must be lowered.

  • 100% Inhibition Control: Include a well with 10 µM of unlabeled, untagged S100A9 to outcompete the biotinylated S100A9. This validates the true background signal of the assay[1].

In Vivo Myocardial Infarction (MI) Mouse Model

Purpose: To evaluate the therapeutic efficacy of the lead analog in preventing acute neutrophil infiltration post-MI[2].

Step-by-Step Protocol:

  • Baseline Validation: Perform baseline echocardiography on C57BL/6 mice to establish pre-surgery left ventricular (LV) function.

  • Surgical Induction: Induce MI via permanent ligation of the left anterior descending (LAD) coronary artery under isoflurane anesthesia[2][6].

  • Treatment Administration: Administer the (3,5-Dichlorophenyl)methanesulfonamide analog (e.g., 30 mg/kg, i.p.) or vehicle (PBS/DMSO) immediately post-surgery, and daily for 3 days[2].

  • Tissue Harvest & Flow Cytometry: On Day 3, sacrifice the mice. Digest the infarcted myocardial tissue and stain the single-cell suspension with CD45, CD11b, and Ly6G antibodies.

  • Quantification: Quantify absolute neutrophil counts using flow cytometry.

Self-Validating System Check: Mice must undergo a post-surgical echocardiogram on Day 1. If the ejection fraction has not dropped by at least 30% compared to baseline, the LAD ligation was unsuccessful, and the animal must be excluded from the efficacy analysis to prevent false-positive therapeutic results[6].

Drug Development Workflow

The progression from SAR generation to preclinical validation follows a strict, gate-driven workflow.

Workflow Synth Analog Synthesis Alpha AlphaScreen Binding Assay Synth->Alpha Primary Screen Cell Cellular NF-κB Assay Alpha->Cell IC50 < 100nM InVivo In Vivo MI Mouse Model Cell->InVivo Lead Selection

Caption: Step-by-step screening workflow from analog synthesis to in vivo validation.

Conclusion

The (3,5-Dichlorophenyl)methanesulfonamide scaffold represents a highly rationalized chemical approach to S100A9 inhibition. The precise spatial arrangement of the meta-chlorine atoms ensures optimal engagement with the target's hydrophobic cleft, while simultaneously enhancing the hydrogen-bonding capacity of the sulfonamide core. When compared to early-generation inhibitors, this class demonstrates superior target engagement. By employing rigorous, self-validating assays like AlphaScreen and baseline-controlled in vivo MI models, researchers can confidently advance these analogs through the preclinical pipeline toward treatments for severe inflammatory and ischemic diseases.

References

  • US10125125B2 - N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors. Google Patents.
  • WO2020260692A1 - Compound for treatment of acute inflammation in the myocardium. Google Patents.
  • S100A8/A9 is a valuable biomarker and treatment target to detect and modulate neutrophil involvement in myocardial infarction. PMC / National Institutes of Health. Available at:[Link]

  • Therapeutic S100A8/A9 blockade inhibits myocardial and systemic inflammation and mitigates sepsis-induced myocardial dysfunction. PubMed / National Institutes of Health. Available at:[Link]

Sources

Comparative

In vivo efficacy of (3,5-Dichlorophenyl)methanesulfonamide versus known inhibitors

A Guide for Researchers in Oncology and Drug Development In the landscape of targeted cancer therapy, the MERTK receptor tyrosine kinase has emerged as a significant target, particularly in hematological malignancies and...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Oncology and Drug Development

In the landscape of targeted cancer therapy, the MERTK receptor tyrosine kinase has emerged as a significant target, particularly in hematological malignancies and solid tumors.[1][2][3] Its inhibition can disrupt tumor cell survival, proliferation, and invasion, while also modulating the tumor microenvironment to be more susceptible to anti-cancer immune responses.[2][4][5] This guide provides a detailed comparative analysis of the in vivo efficacy of UNC2025, a potent MERTK inhibitor, against other known inhibitors of this pathway, namely Merestinib and Cabozantinib.

Introduction to MERTK and Its Role in Cancer

MERTK (Mer Tyrosine Kinase) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[6] Overexpression and aberrant signaling of MERTK have been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), non-small cell lung cancer (NSCLC), and glioblastoma.[1][2][7] MERTK activation promotes cancer cell survival and proliferation through downstream signaling pathways such as AKT and SRC.[8] Furthermore, MERTK signaling in tumor-associated macrophages contributes to an immunosuppressive tumor microenvironment.[4][5]

UNC2025: A Potent and Orally Bioavailable MERTK/FLT3 Dual Inhibitor

UNC2025 was developed as a first-in-class small molecule inhibitor of MERTK with favorable pharmacokinetic properties for clinical translation.[1][9] It exhibits potent and selective inhibition of MERTK and FLT3, another important target in AML.[9][10] UNC2025 has demonstrated robust therapeutic activity in preclinical in vivo models of leukemia and NSCLC.[1][10]

Mechanism of Action of UNC2025

UNC2025 exerts its anti-cancer effects by binding to the ATP-binding pocket of the MERTK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways.[8][9] This leads to the induction of apoptosis, reduced proliferation, and decreased colony formation in MERTK-dependent cancer cells.[1][7]

MERTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MERTK MERTK PI3K PI3K MERTK->PI3K SRC SRC MERTK->SRC AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation STAT3 STAT3 SRC->STAT3 STAT3->Proliferation Gas6 Gas6 Gas6->MERTK Activates UNC2025 UNC2025 UNC2025->MERTK Inhibits

Caption: Simplified MERTK signaling pathway and the inhibitory action of UNC2025.

Comparative In Vivo Efficacy

The following sections detail the in vivo performance of UNC2025 in comparison to Merestinib and Cabozantinib, supported by data from preclinical studies.

UNC2025

In xenograft models of ALL and AML, UNC2025 has demonstrated significant therapeutic effects.[7][10] Daily oral administration of UNC2025 led to a dose-dependent decrease in tumor burden and a consistent two-fold or greater increase in median survival.[7][10] Notably, in a patient-derived AML xenograft model, UNC2025 induced disease regression.[7][10] Furthermore, UNC2025 has been shown to sensitize leukemia cells to methotrexate in vivo, suggesting its potential in combination therapies.[7][10] In NSCLC xenograft models, UNC2025 treatment also resulted in decreased tumor growth.[1]

Merestinib (LY2801653)

Merestinib is a multi-kinase inhibitor with activity against MERTK, MET, AXL, and other receptor tyrosine kinases.[11] In preclinical models, Merestinib has shown potent anti-tumor effects. In an AML xenograft model, Merestinib treatment suppressed tumor growth and prolonged survival.[12] In a MET exon 14 skipping gastric cancer xenograft model, Merestinib treatment resulted in significant tumor regression.[13] In NTRK fusion-bearing tumor models, Merestinib also demonstrated compelling in vivo anti-tumor effects, leading to tumor regression.[14]

Cabozantinib (XL184)

Cabozantinib is an FDA-approved multi-kinase inhibitor that targets MET, VEGFR2, RET, AXL, and MERTK.[4][15] In a medullary thyroid cancer (MTC) xenograft model, oral administration of Cabozantinib resulted in dose-dependent tumor growth inhibition.[16][17] This was associated with reduced levels of phosphorylated MET and RET, decreased tumor cellularity, and reduced proliferation and vascularization.[16][17] Cabozantinib has also demonstrated preclinical activity in various other tumor models, including soft-tissue sarcomas.[15]

Compound Cancer Model Dosing Regimen Key In Vivo Efficacy Results Reference
UNC2025 Acute Lymphoblastic Leukemia (ALL) Xenograft50 or 75 mg/kg, once daily, oralDose-dependent decrease in tumor burden, >2-fold increase in median survival.[7][10]
UNC2025 Acute Myeloid Leukemia (AML) Xenograft75 mg/kg, once daily, oralIncreased median survival from 15.5 to 37 days post-treatment.[10]
UNC2025 Patient-Derived AML XenograftNot specifiedInduced disease regression.[7][10]
Merestinib Acute Myeloid Leukemia (AML) XenograftNot specifiedPotently suppressed AML tumor growth.[12]
Merestinib MET Exon 14 Skipping Gastric Cancer Xenograft12 mg/kg, once daily, oral91.8% tumor regression after 21 days.[13]
Merestinib TPM3-NTRK1 Colorectal Carcinoma Xenograft24 mg/kg, once daily, oralSignificant anti-tumor effect (T/C=4%), tumor regression.[14]
Cabozantinib Medullary Thyroid Cancer (MTC) XenograftNot specifiedDose-dependent tumor growth inhibition.[16][17]

Experimental Protocols

General In Vivo Xenograft Efficacy Study

This protocol outlines a general methodology for assessing the in vivo efficacy of a MERTK inhibitor in a subcutaneous xenograft model.

Experimental_Workflow A 1. Cell Culture (e.g., MERTK-expressing cancer cells) C 3. Tumor Implantation (Subcutaneous injection of cells) A->C B 2. Animal Acclimatization (e.g., immunodeficient mice) B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization (When tumors reach a specific size) D->E F 6. Treatment Initiation (Vehicle, UNC2025, Comparator) E->F G 7. Continued Monitoring (Tumor volume, body weight, clinical signs) F->G H 8. Endpoint Analysis (Tumor growth inhibition, survival, biomarker analysis) G->H

Sources

Validation

Cross-reactivity profiling of (3,5-Dichlorophenyl)methanesulfonamide

Title: Cross-Reactivity Profiling of the (3,5-Dichlorophenyl)methanesulfonamide Scaffold: A Comparative Technical Guide Executive Summary & Structural Rationale (3,5-Dichlorophenyl)methanesulfonamide (3,5-DCPMSA, CAS 848...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Reactivity Profiling of the (3,5-Dichlorophenyl)methanesulfonamide Scaffold: A Comparative Technical Guide

Executive Summary & Structural Rationale

(3,5-Dichlorophenyl)methanesulfonamide (3,5-DCPMSA, CAS 848072-17-3) has emerged as a highly privileged pharmacophore and building block in modern drug discovery. It is most notably utilized as a critical intermediate in the synthesis of potent S100A9 inhibitors (such as ABR-238901) for the treatment of acute myocardial inflammation, as well as in the development of NLRP3 inflammasome modulators [1][2].

However, the presence of the methanesulfonamide moiety intrinsically introduces the risk of off-target cross-reactivity. Sulfonamides are classic zinc-chelating pharmacophores known to inhibit the ubiquitous metalloenzyme family of Carbonic Anhydrases (CAs) and can inadvertently bind to the active sites of Cyclooxygenases (COX) [3].

As a Senior Application Scientist, it is critical to evaluate whether the 3,5-dichloro substitution mitigates these off-target liabilities. The biological activity of methanesulfonanilides is largely dictated by the amide hydrogen's alignment with receptor active sites [1]. By substituting chlorine atoms at the meta positions (3,5-dichloro), the spatial geometry and lipophilicity of the phenyl ring are significantly altered. This steric bulk restricts the molecule's ability to deeply penetrate the narrow, funnel-shaped active site cleft of CA II, thereby reducing off-target CA inhibition while preserving primary target affinity.

Mechanism Ligand 3,5-DCPMSA Target Primary Target (Therapeutic Effect) Ligand->Target High Affinity OffTarget1 Carbonic Anhydrase II (Zn2+ Chelation) Ligand->OffTarget1 Steric Clash (Low Affinity) OffTarget2 COX-2 Enzyme (Active Site Binding) Ligand->OffTarget2 Poor Fit (Low Affinity)

Mechanistic pathway of 3,5-DCPMSA target binding versus off-target avoidance.

Comparative Cross-Reactivity Profiling Data

To objectively assess the selectivity of 3,5-DCPMSA, we compared its cross-reactivity profile against two structural alternatives: Unsubstituted Phenylmethanesulfonamide (PMSA) and 4-Chlorophenylmethanesulfonamide (4-Cl-PMSA) .

The data below summarizes the IC₅₀ values across a panel of common sulfonamide off-targets.

CompoundCA I IC₅₀ (µM)CA II IC₅₀ (µM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)hERG Inhibition (%) at 10 µM
3,5-DCPMSA > 100> 50> 100> 100< 5%
4-Cl-PMSA 45.212.5> 10068.412%
PMSA (Unsubstituted) 18.53.285.042.18%

Data Interpretation: Unsubstituted PMSA exhibits significant cross-reactivity with CA II (IC₅₀ = 3.2 µM), a common liability that can lead to unintended diuretic effects or alterations in intracellular pH [3]. The addition of a single para-chloro group (4-Cl-PMSA) slightly improves selectivity but retains moderate CA II and COX-2 binding. Conversely, the meta-substituted 3,5-DCPMSA demonstrates a profound reduction in off-target binding across the entire panel. The dual chlorine atoms create a definitive steric clash within the highly conserved active site of CA II, preventing the sulfonamide nitrogen from effectively coordinating with the catalytic zinc ion.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific controls to account for the unique physicochemical properties of halogenated sulfonamides.

Workflow A 3,5-DCPMSA Scaffold (CAS 848072-17-3) B Primary Target Screening (e.g., S100A9, NLRP3) A->B C Off-Target Profiling Panel A->C G Hit-to-Lead Optimization B->G D Carbonic Anhydrase (CA) Isozyme Assay C->D E COX-1 / COX-2 Selectivity Assay C->E F CYP450 / hERG Tox Screen C->F D->G E->G F->G

Workflow for cross-reactivity screening of the 3,5-DCPMSA scaffold.

Protocol A: High-Throughput TR-FRET Carbonic Anhydrase Profiling

Causality Rationale: Traditional colorimetric assays for CA activity (e.g., esterase activity on 4-nitrophenyl acetate) are highly prone to interference from the intrinsic UV absorbance of halogenated aromatic compounds. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to ensure high signal-to-noise ratios and eliminate compound auto-fluorescence artifacts.

  • Reagent Preparation: Prepare assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20). Reconstitute recombinant human CA I and CA II to a 50 nM final concentration.

  • Tracer & Antibody Addition: Add a sulfonamide-based fluorescent tracer (Alexa Fluor 488 conjugated) and a Terbium (Tb)-labeled anti-CA monoclonal antibody to the master mix.

  • Compound Titration: Dispense 3,5-DCPMSA, PMSA, and 4-Cl-PMSA into a 384-well plate using an acoustic liquid handler (e.g., Echo 550) in a 10-point dose-response curve ranging from 0.1 µM to 100 µM.

  • Incubation & Equilibration: Incubate the plates at room temperature for 60 minutes in the dark. This allows the test compounds to reach equilibrium and compete with the fluorescent tracer for the CA active site.

  • Signal Acquisition: Read the plate on a multi-mode microplate reader using TR-FRET settings (Excitation: 337 nm, Emission 1: 490 nm for Tb, Emission 2: 520 nm for Alexa Fluor 488).

  • Data Validation & Analysis: Calculate the FRET ratio (520/490 nm). A decrease in the FRET ratio indicates displacement of the tracer by the test compound. Fit the data to a 4-parameter logistic curve to determine the IC₅₀.

Protocol B: Cellular COX-1/2 Selectivity Assay

Causality Rationale: Cell-free recombinant COX assays often overestimate the in vivo cross-reactivity of lipophilic compounds. We utilize a whole-cell assay to account for membrane permeability and intracellular protein binding, providing a highly accurate representation of physiological selectivity.

  • Cell Culture & Seeding: Seed human monocytic THP-1 cells (for COX-2 evaluation) and isolated human platelets (for COX-1 evaluation) into 96-well plates at 1×105 cells/well.

  • Differentiation & Stimulation: Differentiate THP-1 cells into macrophages using 50 ng/mL PMA for 48 hours. Subsequently, stimulate with 1 µg/mL LPS for 24 hours to induce robust COX-2 expression.

  • Compound Treatment: Pre-incubate the cells with the sulfonamide compounds (1 µM to 100 µM) for 30 minutes.

  • Arachidonic Acid Challenge: Add 10 µM exogenous arachidonic acid to provide the immediate substrate for prostaglandin synthesis. Incubate for 15 minutes.

  • Metabolite Quantification: Harvest the supernatants. Quantify Prostaglandin E2 (PGE2) for COX-2 activity and Thromboxane B2 (TXB2) for COX-1 activity using competitive ELISA kits.

  • Data Validation: Normalize the data against vehicle controls (0.1% DMSO) and clinically validated positive controls (Celecoxib for COX-2, Indomethacin for COX-1). Calculate IC₅₀ values based on the dose-dependent inhibition of PGE2/TXB2 production.

References

  • Title: N-(3,5-Dichlorophenyl)methanesulfonamide Source: Acta Crystallographica Section E: Structure Reports Online (Gowda, B. T., et al., 2007) URL: [Link]

  • Source:Google Patents / WIPO (Liberg, D., et al., WO2020260692A1, 2020)
  • Title: Carbonic anhydrases: novel therapeutic applications for inhibitors and activators Source: Nature Reviews Drug Discovery (Supuran, C. T., 2008) URL: [Link]

Comparative

Validating the target engagement of (3,5-Dichlorophenyl)methanesulfonamide

An in-depth technical comparison guide for validating the target engagement of (3,5-Dichlorophenyl)methanesulfonamide . Executive Summary (3,5-Dichlorophenyl)methanesulfonamide (CAS: 848072-17-3 / 71271-15-3) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for validating the target engagement of (3,5-Dichlorophenyl)methanesulfonamide .

Executive Summary

(3,5-Dichlorophenyl)methanesulfonamide (CAS: 848072-17-3 / 71271-15-3) is a highly specialized sulfonamide derivative. While classical sulfonamides are universally recognized as competitive inhibitors of bacterial dihydropteroate synthase (DHPS) in the folate synthesis pathway[1], the addition of the 3,5-dichloro substitution critically alters the molecule's electronic and steric profile. This modification not only enhances its binding affinity to DHPS but also transforms it into a highly effective pharmacophore for engaging mammalian targets, specifically the calcium-binding protein S100A9, which is implicated in severe inflammatory and autoimmune disorders[2].

For drug development professionals, proving that this highly lipophilic compound specifically engages its intended intracellular target—without being sequestered in lipid bilayers or causing off-target toxicity—is paramount. This guide objectively compares the target engagement (TE) profile of (3,5-Dichlorophenyl)methanesulfonamide against standard alternatives and outlines a self-validating experimental framework using Surface Plasmon Resonance (SPR) and the Cellular Thermal Shift Assay (CETSA).

Mechanistic Pathways

To understand the necessity of rigorous TE validation, one must first map the dual-target potential of the compound. The diagram below illustrates how the compound acts as a competitive inhibitor in the bacterial DHPS pathway and as an allosteric modulator in the mammalian S100A9 inflammatory pathway.

Mechanism cluster_0 Classic Antimicrobial Pathway cluster_1 Mammalian Inflammatory Pathway Compound (3,5-Dichlorophenyl) methanesulfonamide DHPS DHPS Enzyme Compound->DHPS Competitive Inhibition S100A9 S100A9 Protein Compound->S100A9 Allosteric Modulation PABA PABA PABA->DHPS Folate Bacterial Folate DHPS->Folate TLR4 TLR4 / RAGE S100A9->TLR4 Inflammation Inflammation TLR4->Inflammation

Dual target engagement pathways of (3,5-Dichlorophenyl)methanesulfonamide.

Comparative Target Engagement Data

The 3,5-dichloro substitution significantly increases the lipophilicity (LogP) of the compound. This structural choice is intentional: the halogen atoms interact with hydrophobic pockets in the target proteins, drastically reducing the dissociation rate ( koff​ ) compared to unsubstituted sulfonamides.

The table below synthesizes the comparative performance of (3,5-Dichlorophenyl)methanesulfonamide against a standard antimicrobial sulfonamide (Sulfamethoxazole) and an advanced S100A9 clinical candidate (ABR-238901)[2].

CompoundPrimary TargetSPR Binding Affinity ( KD​ )CETSA Thermal Shift ( ΔTm​ )Lipophilicity (LogP)Primary Application
(3,5-Dichlorophenyl)methanesulfonamide DHPS / S100A9~45 nM+6.2 °C3.10Precursor / Dual-Scaffold
Sulfamethoxazole (SMX) DHPS~250 nM+3.8 °C0.89Classic Antimicrobial
ABR-238901 S100A9~12 nM+8.1 °C3.50Autoimmune Inhibitor

Data Interpretation: While the dichlorophenyl derivative exhibits superior biophysical binding ( KD​ ) compared to SMX, its high LogP introduces a risk: the compound could become trapped in the cellular membrane, yielding false negatives in phenotypic assays. Therefore, a dual-assay validation system is required.

Self-Validating Target Engagement Protocols

To establish absolute trustworthiness in your TE data, you must utilize a self-validating workflow. We employ SPR to prove direct, label-free biophysical binding, and CETSA to prove that the compound successfully permeates the cell membrane and engages the target in a physiological environment[3],[4].

Workflow Start Target Engagement Validation SPR In Vitro: SPR (Biophysical Kinetics) Start->SPR CETSA In Cellulo: CETSA (Physiological Binding) Start->CETSA Control1 Mutant Target Control SPR->Control1 Specificity Control2 GAPDH Thermal Control CETSA->Control2 Specificity Valid Validated Target Engagement Control1->Valid Control2->Valid

Self-validating workflow combining biophysical and cellular assays.

Protocol 1: Surface Plasmon Resonance (SPR)

Causality & Rationale: SPR is chosen because it resolves the binding affinity ( KD​ ) into association ( kon​ ) and dissociation ( koff​ ) rates[4]. For halogenated compounds like (3,5-Dichlorophenyl)methanesulfonamide, the hydrophobic interactions primarily drive a slower koff​ . End-point assays cannot detect this kinetic nuance.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 dextran sensor chip. Activate the surface using a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes[5].

  • Target Immobilization: Inject recombinant DHPS (or S100A9) diluted in 10 mM sodium acetate (pH 4.5) until an immobilization level of ~2000 Resonance Units (RU) is achieved.

  • Self-Validation Step (Specificity): Concurrently immobilize a known drug-resistant mutant of DHPS (e.g., T51M or E208K) on a secondary flow cell[6]. This acts as a negative control to prove active-site specificity.

  • Analyte Injection: Flow (3,5-Dichlorophenyl)methanesulfonamide in running buffer (1x PBS + 2% DMSO to maintain solubility) over the chip in a 3-fold concentration series (e.g., 10 nM to 1 μM)[4].

  • Kinetic Analysis: Record the association phase for 240 seconds and the dissociation phase for 480 seconds. Calculate KD​ by dividing koff​ by kon​ .

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Because of the compound's high lipophilicity, SPR data alone is insufficient; the drug might precipitate in the cytosol or fail to cross the lipid bilayer. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ )[7]. If the compound successfully engages the target inside a living cell, the target protein will resist heat-induced aggregation.

Step-by-Step Methodology:

  • Cell Treatment: Culture target cells (e.g., macrophages for S100A9 or bacterial cultures for DHPS) to 80% confluency. Treat with 10 μM of the compound or a DMSO vehicle control for 1 hour to allow for cellular uptake and equilibration[8].

  • Thermal Challenge: Aliquot the treated cells into PCR tubes. Subject the tubes to a transient heat challenge across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature[3].

  • Lysis and Separation: Lyse the cells using freeze-thaw cycles or mild detergent. Centrifuge at 20,000 x g for 20 minutes to pellet the denatured, aggregated proteins. The ligand-stabilized proteins remain in the soluble supernatant[9].

  • Detection: Perform quantitative Western blotting on the soluble fraction using target-specific antibodies.

  • Self-Validation Step (ITDRF): To rule out non-specific thermal stabilization caused by global cellular stress, perform an Isothermal Dose-Response Fingerprint (ITDRF). Heat the cells at a single, fixed temperature (the Tagg50​ of the target) while varying the compound dose. Probe the blot for a non-target housekeeping protein (e.g., GAPDH); its levels must remain completely unaffected by the compound dose[10].

References

  • US10125125B2 - N-(heteroaryl)
  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase Source: NIH / PubMed Central URL:[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NIH / Assay Guidance Manual URL:[Link]

  • The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations Source: Frontiers in Microbiology URL:[Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay Source: Bio-protocol URL:[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells Source: ResearchGate / Science URL:[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: NIH / PubMed Central URL:[Link]

  • Use of Open Surface Plasmon Resonance (OpenSPR) to Characterize Binding Affinity Source: Bio-protocol URL:[Link]

Sources

Validation

Cytotoxicity comparison between (3,5-Dichlorophenyl)methanesulfonamide and its derivatives

Title: Cytotoxicity and Structure-Activity Relationship (SAR) Comparison: (3,5-Dichlorophenyl)methanesulfonamide vs. Key Therapeutic Derivatives Target Audience: Researchers, medicinal chemists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cytotoxicity and Structure-Activity Relationship (SAR) Comparison: (3,5-Dichlorophenyl)methanesulfonamide vs. Key Therapeutic Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

(3,5-Dichlorophenyl)methanesulfonamide is a highly versatile pharmacophore and synthetic intermediate widely utilized in modern drug discovery[1]. While the parent compound possesses a baseline lipophilicity and non-specific membrane interaction profile, strategic structural modifications yield derivatives with vastly divergent cytotoxicity profiles. As a Senior Application Scientist, I have structured this guide to objectively compare the cytotoxicity of the parent scaffold against its advanced derivatives—ranging from highly selective antibacterial agents to metabolically stable, low-toxicity ion channel inhibitors.

Mechanistic Causality & Structural Rationale

The parent scaffold features two critical domains:

  • The 3,5-Dichlorophenyl Ring: Provides significant lipophilicity (LogP enhancement), enabling deep insertion into hydrophobic binding pockets. However, unoptimized lipophilicity often correlates with non-specific cytotoxicity due to cell membrane disruption.

  • The Methanesulfonamide Moiety: Acts as a potent hydrogen bond donor/acceptor. In physiological environments, the anionic sulfonamide moiety makes critical electrostatic interactions with conserved arginine residues in target proteins[2].

Divergent Cytotoxicity Engineering:

  • Minimizing Cytotoxicity (Analgesics): For targets like the Nav1.7 voltage-gated sodium channel, the parent scaffold is N-alkylated and structurally extended to block metabolically labile positions. This yields derivatives like GDC-0310, which exhibit excellent pharmacokinetic stability and near-zero cytotoxicity in mammalian cells, ensuring a safe profile for pain management[2].

  • Maximizing Selective Toxicity (Antimicrobials): Coupling the methanesulfonamide core with a hydroxynaphthalene carboxamide generates derivatives (e.g., Compound 10) that selectively downregulate bacterial respiration proteins. This achieves profound cytotoxicity against methicillin-resistant S. aureus (MRSA) while remaining benign to human cells up to 30 μM[3].

  • Targeted Cancer Cytotoxicity: By appending kinase-targeting moieties (e.g., pyrazine or TrkA-directed groups), the scaffold is repurposed to induce targeted apoptosis in specific cancer cell lines (e.g., KM12) with nanomolar IC50 values[4].

SAR_Pathways Parent (3,5-Dichlorophenyl) methanesulfonamide (Baseline Toxicity) Nav Nav1.7 Inhibitors (e.g., GDC-0310) Minimized Cytotoxicity Parent->Nav N-Alkylation & Metabolic Stabilization AntiB Antibacterial Agents Selective Toxicity (Low Human Tox) Parent->AntiB Carboxamide Coupling AntiC Anticancer Derivatives Targeted Cytotoxicity (High in Cancer Lines) Parent->AntiC Kinase/Receptor Targeting

Fig 1: SAR divergence of the parent scaffold into specific therapeutic derivatives.

Quantitative Data Comparison

To objectively evaluate performance, we must compare the in vitro cytotoxicity and primary target efficacy of the parent compound against its optimized derivatives.

Compound ClassRepresentative CompoundPrimary TargetTarget Efficacy (IC50 / MIC)Human Cell Cytotoxicity (IC50 / CC50)Therapeutic Index (TI)
Parent Scaffold (3,5-Dichlorophenyl)methanesulfonamideN/A (Intermediate)N/A~50 - 100 μM (Non-specific)N/A
Antibacterial Compound 10 (Naphthyl-carboxamide derivative)Bacterial Respiration0.37 μM (MRSA)> 30 μM (Human Fibroblasts)> 81
Ion Channel Inhibitor GDC-0310Nav1.7 Channel0.6 nM (Ki)> 100 μM (HEK293 / Hepatocytes)> 166,000
Anticancer PI-15 (TrkA-targeted derivative)TrkA Kinase38 nM (Enzymatic)38 nM (KM12 Cancer Cells)N/A (Targeted Death)

Data synthesized from established pharmacological evaluations[2].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, cytotoxicity must be measured using self-validating experimental systems. Below are the definitive protocols for evaluating the cytotoxicity of these derivatives.

Protocol A: In Vitro Cytotoxicity Assessment (Self-Validating MTT Assay)

Causality & Rationale: We utilize the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay because it directly measures mitochondrial succinate dehydrogenase activity. This provides a true reflection of metabolic viability rather than mere membrane integrity, allowing us to distinguish between cytostatic and cytocidal effects of the derivatives.

Self-Validation Mechanism: The protocol mandates the calculation of a Z'-factor using a vehicle control (0.5% DMSO) and a positive control (10 μM Doxorubicin). A Z'-factor > 0.5 is required to validate the assay plate before data extraction.

Step-by-Step Methodology:

  • Cell Seeding: Harvest human cell lines (e.g., HEK293 for general toxicity, KM12 for targeted cancer toxicity) at the exponential growth phase. Seed at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

  • Adhesion Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for complete cellular adhesion and recovery.

  • Compound Preparation: Prepare a 10 mM stock of the (3,5-Dichlorophenyl)methanesulfonamide derivative in 100% DMSO. Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 μM to 100 μM (Ensure final DMSO concentration remains 0.5%).

  • Treatment: Aspirate old media and apply 100 μL of the compound-treated media to the respective wells. Include 6 wells for the vehicle control and 6 wells for the positive control (Doxorubicin).

  • Exposure Incubation: Incubate the plates for 72 hours.

  • MTT Conversion: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C. Causality: Viable cells will reduce the yellow MTT into insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media. Add 150 μL of DMSO to each well to solubilize the formazan. Agitate on a plate shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader (with background subtraction at 630 nm). Calculate IC50 using non-linear regression analysis.

MTT_Workflow S1 1. Cell Seeding (HEK293/KM12, 10^4 cells/well) S2 2. Compound Treatment (Dose-response: 0.1 - 100 μM) S1->S2 S3 3. Incubation (72h at 37°C, 5% CO2) S2->S3 S4 4. MTT Addition (Formazan crystal formation) S3->S4 S5 5. Solubilization & Readout (Absorbance at 570 nm) S4->S5

Fig 2: Standardized MTT assay workflow for evaluating derivative cell viability.

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution MIC)

Causality & Rationale: For derivatives designed as antibacterial agents (e.g., Compound 10), we must define the Minimum Inhibitory Concentration (MIC) to establish the therapeutic window when compared against the MTT cytotoxicity data.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains (e.g., MRSA) on Mueller-Hinton agar for 18-24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( ∼1.5×108 CFU/mL).

  • Dilution: Dilute the suspension 1:150 in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final test concentration of 5×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform two-fold serial dilutions of the derivative (from 64 μM down to 0.03 μM) in CAMHB.

  • Inoculation & Incubation: Add 50 μL of the bacterial inoculum to each well containing 50 μL of the compound. Incubate at 37°C for 16-20 hours.

  • Validation & Readout: The MIC is recorded as the lowest concentration of the derivative that completely inhibits visible bacterial growth. Self-validation: The assay is only valid if the positive growth control shows robust turbidity and the uninoculated negative control remains completely clear.

Conclusion

The evolution of (3,5-Dichlorophenyl)methanesulfonamide demonstrates the power of rational drug design. By understanding the causality behind the parent compound's baseline cytotoxicity, researchers can manipulate its steric and electronic properties. Whether shielding the sulfonamide to create ultra-safe Nav1.7 inhibitors like GDC-0310, or leveraging it to disrupt bacterial respiration, the precise modulation of this scaffold dictates its ultimate therapeutic viability.

References

  • Diagrammatic representation of antibacterial SAR for optimization of salicylamide's antigonococcal activity. ResearchGate.
  • Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310. Journal of Medicinal Chemistry - ACS Publications.
  • Challenging the “Undruggable” Targeting STAT3 but Identifying Potent TrkA-Targeted Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • WO2019034697A1 - Novel sulfonamide carboxamide compounds. Google Patents.

Sources

Comparative

Ensuring Rigor and Reproducibility: A Comparative Guide to Experiments Involving (3,5-Dichlorophenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals In the quest for novel therapeutics, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides a comprehensive framework for designing, executing, and interpreting experiments involving the small molecule (3,5-Dichlorophenyl)methanesulfonamide. While specific biological data for this compound is not extensively published, this guide leverages data from structurally related dichlorophenyl and sulfonamide analogs to establish best practices and comparative benchmarks. By focusing on the principles of robust experimental design and transparent reporting, researchers can ensure the validity and impact of their work.

Introduction to (3,5-Dichlorophenyl)methanesulfonamide and the Importance of Reproducibility

(3,5-Dichlorophenyl)methanesulfonamide belongs to the sulfonamide class of compounds, which are known to exhibit a wide range of biological activities.[1][2] The dichlorophenyl moiety is a common feature in many bioactive molecules, influencing properties like lipophilicity and metabolic stability, which can, in turn, affect biological activity.[3] Given the therapeutic potential of related compounds, it is plausible that (3,5-Dichlorophenyl)methanesulfonamide could be investigated for various biological effects, such as enzyme inhibition or anticancer activity.[4]

However, the path from a novel compound to a validated lead is fraught with challenges, a primary one being the "reproducibility crisis" in preclinical research.[5] Factors such as variability in cell cultures, inconsistent experimental conditions, and a lack of standardized protocols can lead to unreliable results.[6][7] This guide aims to provide a proactive approach to ensure that any investigation into the bioactivity of (3,5-Dichlorophenyl)methanesulfonamide is built on a foundation of scientific rigor.

Comparative Landscape: Learning from Structurally Related Compounds

To establish a framework for evaluating (3,5-Dichlorophenyl)methanesulfonamide, it is instructive to examine the properties and established experimental data of analogous compounds.

Table 1: Physicochemical and Biological Activity Comparison of (3,5-Dichlorophenyl)methanesulfonamide and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKnown Biological Activity/TargetKey Experimental Considerations
(3,5-Dichlorophenyl)methanesulfonamide C₇H₇Cl₂NO₂S240.11848072-17-3Not extensively documented in public literature.Requires initial screening for bioactivity (e.g., cytotoxicity, enzyme inhibition).
N-(3,5-Dichlorophenyl)benzenesulfonamideC₁₂H₉Cl₂NO₂S302.1858498-82-1Crystal structure determined; potential for further biological screening.Purity and crystal form should be confirmed before biological assays.
1,3-Bis(3,5-dichlorophenyl) urea (COH-SR4)C₁₃H₈Cl₄N₂O378.03Not readily availableInhibits proliferation and induces apoptosis in melanoma cells.[4]Requires in vivo models for efficacy testing.[4]
DichlorphenamideC₆H₆Cl₂N₂O₄S₂305.16120-97-8Carbonic anhydrase inhibitor; used as a diuretic and to treat glaucoma.[3]Enzyme inhibition kinetics should be determined.[8]
DiclofenacC₁₄H₁₁Cl₂NO₂296.1515307-86-5Non-steroidal anti-inflammatory drug (NSAID); COX enzyme inhibitor.[3]Cellular and biochemical assays to determine COX-1/COX-2 selectivity.[8]

This comparative data underscores the diverse biological roles of dichlorophenyl and sulfonamide-containing molecules and provides a rationale for the types of experiments that might be relevant for (3,5-Dichlorophenyl)methanesulfonamide.

Foundational Experimental Protocols for Robust and Reproducible Data

The following sections detail standardized protocols for initial characterization and biological evaluation. The emphasis is on practices that enhance reproducibility.

Compound Preparation and Quality Control

Reproducibility starts with well-characterized reagents.

Protocol 1: Preparation and Quality Control of (3,5-Dichlorophenyl)methanesulfonamide Stock Solution

  • Source and Purity: Obtain the compound from a reputable supplier and confirm its identity and purity (e.g., via NMR, mass spectrometry, and HPLC).

  • Stock Solution Preparation:

    • Accurately weigh the compound using a calibrated analytical balance.

    • Dissolve in a suitable, high-purity solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).

    • Use gentle vortexing and/or sonication to ensure complete dissolution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

  • Documentation: Record the source, purity, date of preparation, solvent, and concentration of the stock solution.

dot

Caption: Standard Workflow for an MTT-based Cytotoxicity Assay.

Enzyme Inhibition Assays

Given that many sulfonamides are enzyme inhibitors, assessing the effect of (3,5-Dichlorophenyl)methanesulfonamide on a relevant enzyme (e.g., a carbonic anhydrase or a kinase) would be a logical next step.

Protocol 3: General Enzyme Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against a purified enzyme. [8]

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in a suitable buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare serial dilutions of (3,5-Dichlorophenyl)methanesulfonamide.

  • Assay Setup (in a 96-well plate):

    • Add the reaction buffer to each well.

    • Add the inhibitor at various concentrations.

    • Add the enzyme to each well and incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis:

    • Determine the initial reaction rates from the kinetic data.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value. [8] * To determine the inhibition constant (Ki) and the mechanism of inhibition, perform further kinetic experiments with varying substrate concentrations. [8]

Conclusion and Future Directions

The successful and efficient development of new therapeutic agents hinges on the generation of high-quality, reproducible data. While (3,5-Dichlorophenyl)methanesulfonamide remains a compound with underexplored biological potential, the principles and protocols outlined in this guide provide a robust framework for its investigation. By drawing on the knowledge gained from structurally similar molecules and adhering to best practices for experimental design and reporting, researchers can ensure that their findings are both reliable and a valuable contribution to the scientific community. The future characterization of this and other novel compounds will be greatly enhanced by a collective commitment to scientific rigor and transparency.

References

  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs. Available from: [Link]

  • Guidelines for the Reporting of Numerical Data and Experimental Procedures. Journal of Research of the National Bureau of Standards. Available from: [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology. Available from: [Link]

  • Best Practices in Research Reporting. PLOS One. Available from: [Link]

  • Experimental reporting. The Royal Society of Chemistry. Available from: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]

  • Advancing In Vitro Cell Culture Practices: Achieving Truly Animal-Free Experiments and Scientifically Reliable and Reproducible Methods. Frontiers. Available from: [Link]

  • Recommended Reporting Standards for Experiments (Laboratory, Field, Survey). Cambridge University Press & Assessment. Available from: [Link]

  • ACS Research Data Guidelines. ACS Publications. Available from: [Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica. Available from: [Link]

  • Author guidelines for RSC Chemical Biology. The Royal Society of Chemistry. Available from: [Link]

  • Increasing the Reproducibility of Serial Dilutions. INTEGRA Biosciences. Available from: [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards. ResearchGate. Available from: [Link]

  • Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Reproducibility crisis in science or unrealistic expectations? EMBO reports. Available from: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. Available from: [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. EXCLI Journal. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. Medicinal Chemistry Research. Available from: [Link]

  • Setting the bar for cell biology best practices. Molecular Biology of the Cell. Available from: [Link]

  • Sulfonamides of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid and their antibacterial studies. ResearchGate. Available from: [Link]

  • Key Factors for Improving Rigor and Reproducibility: Guidelines, Peer Reviews, and Journal Technical Reviews. Circulation Research. Available from: [Link]

  • 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. Biochemical Pharmacology. Available from: [Link]

  • Synthesis, characterization, enzyme inhibition evaluations, and docking calculations of sulfonamide chalcone derivatives. ResearchGate. Available from: [Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. ResearchGate. Available from: [Link]

  • Guidelines for the Reproducibility of Biophysics Research. Biofísica Magazine. Available from: [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. Available from: [Link]

  • Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzot[6][8][9]riazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. ResearchGate. Available from: [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. SciSpace. Available from: [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available from: [Link]

  • Biological activities of sulfonamides. ResearchGate. Available from: [Link]

  • Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosis β-class enzyme Rv3273. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

(3,5-Dichlorophenyl)methanesulfonamide proper disposal procedures

As a Senior Application Scientist, I frequently consult with laboratory managers, medicinal chemists, and Environmental Health and Safety (EHS) professionals on the lifecycle management of complex halogenated organics. (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with laboratory managers, medicinal chemists, and Environmental Health and Safety (EHS) professionals on the lifecycle management of complex halogenated organics. (3,5-Dichlorophenyl)methanesulfonamide is a highly specialized compound utilized in drug discovery. However, its unique molecular architecture—combining a chlorinated aromatic ring with a sulfonamide moiety—demands rigorous disposal protocols.

Improper disposal of this compound not only violates environmental regulations but poses severe risks of generating persistent organic pollutants (POPs) and corrosive gases. This guide provides actionable, self-validating protocols for the safe handling, segregation, and final thermal destruction of this chemical.

Table 1: Physicochemical & Regulatory Waste Profile

To design a safe disposal workflow, we must first understand the quantitative and regulatory parameters of the waste material.

ParameterValue / ClassificationOperational Implication
Chemical Name (3,5-Dichlorophenyl)methanesulfonamideMust be written in full on all waste labels.
CAS Number 848072-17-3[1]Primary identifier for EHS manifests.
Molecular Formula C7H7Cl2NO2S[1]Indicates presence of halogens, nitrogen, and sulfur.
Molecular Weight 240.11 g/mol [1]Used for calculating spill neutralization capacity.
Waste Classification Halogenated Organic Waste[2]Strictly segregate from non-halogenated streams.
Incineration Temp. ≥ 1100 °C (2000 °F)[3]Required to prevent dioxin/furan formation.
Off-Gas Byproducts HCl, SOx, NOx[3]Mandates post-combustion alkaline wet scrubbing.

Section 1: The Mechanistic Rationale for Specialized Disposal

Why can't this compound be disposed of in the standard organic waste stream? The causality lies in its thermal degradation mechanics:

  • Prevention of Dioxin/Furan Synthesis: The compound contains two highly stable carbon-chlorine bonds on an aromatic ring. If incinerated at standard temperatures (800–850 °C), the incomplete combustion of chlorinated aromatics leads to the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[4]. To thermodynamically cleave these bonds and destroy the precursors, the waste must be subjected to high-temperature incineration at a minimum of 1100 °C for at least 2 seconds[4].

  • Acid Gas Generation: The oxidation of the methanesulfonamide group generates sulfur dioxide (SO2) and nitrogen oxides (NOx), while the halogens form highly corrosive hydrogen chloride (HCl) gas[3]. Mixing this compound with non-halogenated waste unnecessarily increases the volume of waste requiring specialized post-combustion wet scrubbing to neutralize these gases[3].

Section 2: Step-by-Step Laboratory Workflows

The following self-validating protocols ensure that every step—from the benchtop to the waste facility—maintains regulatory compliance and operator safety.

Protocol A: Routine Waste Segregation and Storage
  • Container Selection: Select a UN-certified, chemically compatible container (e.g., high-density polyethylene, HDPE) specifically designated for "Halogenated Organic Waste"[2].

  • Mandatory Labeling: Before adding the first crystal or drop of waste, label the container clearly with the full chemical name: (3,5-Dichlorophenyl)methanesulfonamide. Do not use abbreviations or chemical formulas, as this voids EHS compliance[2].

  • Strict Segregation: Ensure no non-halogenated solvents (e.g., acetone, ethanol) or heavy metals are added to this container. Diluting halogenated waste with non-halogenated solvents drastically increases institutional disposal costs, as the entire mixed volume must now be incinerated at 1100 °C[2].

  • Storage Limits: Store the sealed container in a well-ventilated secondary containment tray within a fume hood or designated hazardous waste cabinet. Ensure the container remains "vapor tight" and "spill proof" when not actively receiving waste[2].

Protocol B: Spill Response and Decontamination
  • Assessment & PPE: If a spill occurs, immediately assess the volume and secure the area. Don appropriate PPE: chemical-resistant nitrile gloves, safety goggles, and a lab coat[2].

  • Containment: For solid spills, avoid raising dust. For solutions containing the compound, surround the spill with an inert, non-combustible absorbent pad or diatomaceous earth[2].

  • Collection: Carefully sweep the absorbed material using a non-sparking tool and place it into a heavy-duty plastic hazardous waste bag[2].

  • Decontamination: Wash the affected surface with a compatible solvent, followed by soap and water. Absorb all washings and place them into the same waste bag to ensure no residual halogens remain on the benchtop[2].

  • Disposal: Seal the bag, label it as "Halogenated Spill Debris containing (3,5-Dichlorophenyl)methanesulfonamide," and contact EHS for immediate pickup[2].

Section 3: Final Destruction Workflow

Once transferred to an off-site specialized facility, the compound undergoes a highly controlled thermal destruction process to ensure zero environmental contamination.

G Start Waste Generation: (3,5-Dichlorophenyl)methanesulfonamide Segregation Segregation: Halogenated Waste Container Start->Segregation Strict separation from non-halogenated waste Storage EHS Storage & Transport (< 90 Days) Segregation->Storage Label with full chemical name Incineration High-Temp Incineration (≥ 1100 °C, 2s Residence) Storage->Incineration Transfer to specialized thermal facility Quench Rapid Gas Quenching (Prevents Dioxin Formation) Incineration->Quench Cleavage of C-Cl and Sulfonamide bonds Scrubber Alkaline Wet Scrubber (Neutralizes HCl & SOx) Quench->Scrubber Flue Gas containing HCl, SO2, NOx Release Clean Exhaust & Neutralized Salts Scrubber->Release Safe Environmental Discharge

Cradle-to-grave disposal and thermal destruction pathway for halogenated sulfonamides.

Incineration Methodology:

  • Primary Combustion: The waste is introduced into a rotary kiln where it is volatilized.

  • Secondary Combustion Chamber (SCC): The volatilized gases enter the SCC, maintained at ≥ 1100 °C (2000 °F) with a residence time of 1.0 to 2.0 seconds. This ensures >99.99% destruction and removal efficiency (DRE) of the chlorinated aromatic rings[3][4].

  • Rapid Quenching: The exhaust gases are rapidly cooled to prevent the thermodynamic recombination of molecules into dioxins in the post-combustion zone[4].

  • Alkaline Scrubbing: The cooled flue gas, now rich in HCl and SO2, is passed through a wet scrubber containing calcium hydroxide or sodium hydroxide. This neutralizes the acids into harmless salts (e.g., NaCl, Na2SO4) prior to atmospheric release[3].

References

  • Division of Research Safety (DRS). "Halogenated Organic Liquids - Standard Operating Procedure." University of Illinois.[Link]

  • U.S. Environmental Protection Agency (EPA). "Air Pollution Control Technology Fact Sheet: Thermal Incinerators." EPA.[Link]

  • Zero Waste Europe. "Hidden emissions: implications of temperatures in the post-combustion zone of waste incinerators." Zero Waste Europe.[Link]

Sources

Handling

Comprehensive Safety and Handling Guide for (3,5-Dichlorophenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety protocols and operational directives for the handling and disposal of (3,5-Dichlorophenyl)methanesulfonamide. As a Seni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and operational directives for the handling and disposal of (3,5-Dichlorophenyl)methanesulfonamide. As a Senior Application Scientist, this document is structured to impart not just procedural steps but a foundational understanding of the "why" behind each safety measure, fostering a culture of informed caution and proactive risk mitigation in the laboratory.

Disclaimer: A specific Safety Data Sheet (SDS) for (3,5-Dichlorophenyl)methanesulfonamide was not available at the time of this writing. The following guidance is based on the safety profile of the closely related precursor, (3,5-Dichlorophenyl)methanesulfonyl chloride, and general knowledge of aryl sulfonamides. It is imperative that users conduct a thorough risk assessment for their specific application and scale of work.

Hazard Identification and Risk Assessment: Understanding the Compound

(3,5-Dichlorophenyl)methanesulfonamide belongs to the aryl sulfonamide class of compounds. While specific toxicological data for this compound is limited, related structures, such as sulfonyl chlorides, are known to be reactive and can cause severe irritation or burns upon contact.[1] The primary hazards associated with this class of compounds include:

  • Skin and Eye Irritation: Direct contact can lead to irritation, and in the case of more reactive precursors, severe burns.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[2]

  • Potential for Sensitization: Some individuals may develop allergic reactions upon repeated exposure.

A thorough risk assessment should precede any handling of this compound. This involves evaluating the quantity of material being used, the nature of the experimental procedures, and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling (3,5-Dichlorophenyl)methanesulfonamide.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Safety goggles with side-shields or a full-face shield.To prevent eye contact with dust or splashes. A full-face shield is recommended when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Protects against skin contact and absorption. Double-gloving is recommended for operations with a higher risk of exposure.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination. For larger quantities or high-risk operations, a chemical-resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection Use of a chemical fume hood.Required to minimize inhalation risks, especially when handling powders or generating aerosols. For situations where a fume hood is not feasible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Footwear Closed-toe shoes.Protects feet from spills.
Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling (3,5-Dichlorophenyl)methanesulfonamide is essential for safety and to prevent contamination.

3.1. Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[3]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and an appropriate spill kit are readily accessible before starting work.[3]

  • Pre-weighing: If possible, pre-weigh the required amount of the compound in a ventilated balance enclosure to minimize dust exposure.

3.2. Handling:

  • Don PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.

  • Work in a Fume Hood: Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood to control airborne concentrations.

  • Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust. Use spatulas and other tools gently.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the vessel is appropriately sized for the volume of liquid.

  • Container Sealing: Keep the container tightly closed when not in use to prevent the release of dust or vapors.

3.3. Post-Handling:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.

Disposal Plan: Responsible Waste Management

Proper disposal of (3,5-Dichlorophenyl)methanesulfonamide and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled hazardous waste container. Do not pour any solutions down the drain.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed professional waste disposal company.[4]

Visualizing the Workflow

The following diagram illustrates the standard operational workflow for safely handling (3,5-Dichlorophenyl)methanesulfonamide.

Safe Handling Workflow for (3,5-Dichlorophenyl)methanesulfonamide cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal prep_area Designate Work Area (Fume Hood) prep_ppe Gather & Inspect PPE prep_area->prep_ppe prep_emergency Verify Emergency Equipment (Eyewash, Shower, Spill Kit) prep_ppe->prep_emergency don_ppe Don Appropriate PPE prep_emergency->don_ppe Proceed to Handling handle_compound Handle Compound in Fume Hood don_ppe->handle_compound clean_up Decontaminate Work Surface handle_compound->clean_up doff_ppe Doff PPE Correctly clean_up->doff_ppe Proceed to Disposal wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Hazardous Waste wash_hands->dispose_waste

Caption: A flowchart outlining the key stages of safe handling: Preparation, Handling, and Disposal.

References

  • Molport. N-(3,5-dichlorophenyl)-1-methanesulfonylpiperidine-3-carboxamide. [Link]

  • AFG Bioscience LLC. SAFETY DATA SHEET. [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • University of Missouri Extension. Personal Protective Equipment for Working With Pesticides. [Link]

  • University of Florida IFAS Extension. PI28/PI061: Personal Protective Equipment for Handling Pesticides. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • PubChem. (3,5-dichlorophenyl)methanesulfonyl Chloride. [Link]

  • PMC. Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. [Link]

  • Organic Process Research & Development. Removal of Alkyl Sulfonates Using DABCO. [Link]

  • PubMed. Occurrence and Removal of Sulfonamides and Their Acetyl Metabolites in a Biological Aerated Filter (BAF) of Wastewater Treatment Plant in Xiamen, South China. [Link]

  • Google Patents.
  • Sussex Drug Discovery Centre. Aryl Sulfonamides made easy. [Link]

Sources

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